molecular formula C23H35NO6 B15558732 Aranorosinol A

Aranorosinol A

Numéro de catalogue: B15558732
Poids moléculaire: 421.5 g/mol
Clé InChI: NDLASBSIMFTZFG-QDCWQMMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aranorosinol A is an oxacycle.
structure given in first source;  isolated from Pseudoarachniotus roseus;  possesses weak antibiotic and antifungal activity

Propriétés

Formule moléculaire

C23H35NO6

Poids moléculaire

421.5 g/mol

Nom IUPAC

(2E,4E)-N-(2',6-dihydroxyspiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H35NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,17-22,26-27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+

Clé InChI

NDLASBSIMFTZFG-QDCWQMMGSA-N

Origine du produit

United States

Foundational & Exploratory

Aranorosin A: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Scientific literature predominantly refers to the compound of interest as "Aranorosin." The initial query for "Aranorosinol A" did not yield specific functional data. This document will proceed with the available data on Aranorosin, which is understood to be the compound relevant to the described mechanism of action.

Executive Summary

Aranorosin is a microbial-derived natural product that has demonstrated a significant and clinically relevant mechanism of action, particularly in the context of antibiotic resistance. Its primary mode of action is not as a direct, broad-spectrum antibiotic but as a potent inhibitor of a key bacterial resistance enzyme. This inhibitory activity restores the efficacy of aminoglycoside antibiotics against otherwise resistant strains of Methicillin-resistant Staphylococcus aureus (MRSA). While also described as an antifungal agent, the detailed mechanism and quantitative data for this activity are less characterized in publicly available literature. This guide will provide an in-depth analysis of Aranorosin's established mechanism against MRSA, supported by available data, experimental methodologies, and pathway visualizations.

Circumventing Aminoglycoside Resistance in MRSA

The principal mechanism of action of Aranorosin is the inhibition of the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''). This enzyme is a primary driver of resistance to aminoglycoside antibiotics, such as arbekacin (B1665167), in MRSA.

The Target: AAC(6')/APH(2'') Enzyme

In many clinical isolates of MRSA, resistance to aminoglycosides is conferred by enzymes that chemically modify the antibiotic, rendering it unable to bind to its ribosomal target. The bifunctional enzyme AAC(6')/APH(2'') possesses two distinct enzymatic activities:

  • Aminoglycoside 6'-acetyltransferase (AAC(6')): This domain catalyzes the acetylation of the 6'-amino group of the aminoglycoside.

  • Aminoglycoside 2''-phosphotransferase (APH(2'')): This domain catalyzes the phosphorylation of the 2''-hydroxyl group of the aminoglycoside.

Both modifications prevent the aminoglycoside from binding to the bacterial 30S ribosomal subunit, thereby protecting the bacterium from the antibiotic's inhibitory effect on protein synthesis.

Aranorosin's Inhibitory Action

Aranorosin acts as an inhibitor of the AAC(6')/APH(2'') enzyme. By binding to this enzyme, Aranorosin prevents the inactivation of aminoglycoside antibiotics like arbekacin. This restores the susceptibility of the resistant MRSA strain to the aminoglycoside. This "resistance-breaking" activity is the most well-documented aspect of Aranorosin's mechanism of action.

Quantitative Data

The efficacy of Aranorosin in circumventing arbekacin resistance has been quantified in microbiological studies.

ParameterValueMRSA Strain(s)
MIC of Aranorosin alone 2 µg/mLTH-1466 (clinical isolate)
MIC of Arbekacin alone 16 µg/mLTH-1466 (clinical isolate)
MIC of Arbekacin in the presence of Aranorosin (0.5 µg/mL) 0.25 µg/mLTH-1466 (clinical isolate)
Fold reduction in Arbekacin MIC 64-foldTH-1466 (clinical isolate)
MIC50 of Arbekacin alone 8 µg/mL26 clinical isolates
MIC50 of Arbekacin in the presence of Aranorosin (concentration not specified) 0.5 µg/mL26 clinical isolates

MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% of the isolates.

Experimental Protocols

Detailed experimental protocols for the key experiments are outlined below, based on standard microbiological and biochemical techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar (B569324) dilution method.

Protocol:

  • Preparation of Aranorosin and Arbekacin Stock Solutions: Prepare sterile stock solutions of Aranorosin and arbekacin in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of arbekacin, both with and without a fixed sub-inhibitory concentration of Aranorosin (e.g., 0.5 µg/mL). A control series of plates with only Aranorosin dilutions is also prepared.

  • Inoculum Preparation: Culture the MRSA strain in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Inhibition Assay (Conceptual)

While a specific detailed protocol for Aranorosin's inhibition of AAC(6')/APH(2'') is not available in the provided search results, a general approach for such an assay would be as follows.

Protocol:

  • Purification of AAC(6')/APH(2'') Enzyme: The bifunctional enzyme is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

  • Enzyme Activity Assay:

    • Phosphotransferase (APH) Activity: The assay mixture would contain the purified enzyme, the aminoglycoside substrate (e.g., arbekacin), ATP (as the phosphate (B84403) donor, often radiolabeled, e.g., [γ-³²P]ATP), and a suitable buffer. The reaction is incubated at 37°C.

    • Acetyltransferase (AAC) Activity: The assay mixture would contain the purified enzyme, the aminoglycoside, acetyl-CoA (as the acetyl donor, often radiolabeled, e.g., [¹⁴C]acetyl-CoA), and a suitable buffer. The reaction is incubated at 37°C.

  • Inhibition Studies: The enzyme activity assays are performed in the presence of varying concentrations of Aranorosin.

  • Detection of Inhibition:

    • For the APH assay with a radiolabeled substrate, the reaction products are separated (e.g., by binding the phosphorylated aminoglycoside to a phosphocellulose paper), and the radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition.

    • For the AAC assay with a radiolabeled substrate, a similar separation and detection method would be employed.

  • Data Analysis: The concentration of Aranorosin that inhibits 50% of the enzyme activity (IC50) is calculated.

Visualizations

Signaling Pathway Diagram

Arbekacin_Resistance_and_Aranorosin_Inhibition cluster_MRSA Arbekacin-Resistant MRSA cluster_Aranorosin Mechanism of Aranorosin Arbekacin_ext Arbekacin (extracellular) Arbekacin_int Arbekacin (intracellular) Arbekacin_ext->Arbekacin_int enters cell Enzyme AAC(6')/APH(2'') Arbekacin_int->Enzyme Ribosome 30S Ribosome Arbekacin_int->Ribosome intended action Arbekacin_int->Ribosome binds & inhibits Inactive_Arbekacin Inactive Arbekacin Enzyme->Inactive_Arbekacin modifies Inactive_Arbekacin->Ribosome cannot bind Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Ribosome->Protein_Synthesis is blocked Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death leading to Aranorosin Aranorosin Aranorosin->Enzyme inhibits

Caption: Arbekacin resistance in MRSA and its reversal by Aranorosin.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Arbekacin & Aranorosin) Plates Prepare Agar Plates with Serial Dilutions Stock->Plates Spot Spot Inoculum onto Plates Plates->Spot Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculum->Spot Incubate Incubate at 37°C for 18-24h Spot->Incubate Read Read Plates for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination by agar dilution method.

Intrinsic Antifungal Activity

Conclusion

The core mechanism of action of Aranorosin, as supported by current scientific literature, is the potent inhibition of the aminoglycoside-modifying enzyme AAC(6')/APH(2'') in MRSA. This action effectively reverses resistance to aminoglycoside antibiotics like arbekacin, highlighting Aranorosin's potential as a valuable adjuvant therapy in treating multidrug-resistant bacterial infections. While its antifungal properties are noted, this area remains a promising avenue for future investigation to fully understand the therapeutic potential of this natural product.

The Discovery and Isolation of Aranorosinol A from Pseudoarachniotus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Aranorosinol A, a bioactive secondary metabolite produced by the fungus Pseudoarachniotus roseus. The information is compiled to serve as a comprehensive resource, detailing the fermentation process, extraction, and purification protocols, alongside key analytical data.

Discovery

This compound, along with its congener Aranorosinol B, was first isolated from the fermentation broth of Pseudoarachniotus roseus Kuehn Culture No. Y-30,499.[1] This fungal strain, deposited under the Budapest Treaty with accession number DSM 4151, was identified as a producer of novel antibiotic compounds.[1] The discovery was the result of a screening program aimed at identifying new bioactive molecules from microbial sources.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Pseudoarachniotus roseus under controlled aerobic conditions.[1] The formation of the target compound can be monitored by assessing the bioactivity of the culture broth against indicator organisms such as Bacillus subtilis using standard agar (B569324) plate diffusion assays.[1]

Culture Medium

The nutrient medium for the cultivation of P. roseus is composed of sources of carbon, nitrogen, inorganic salts, and trace elements.[1]

ComponentExamplesPreferred Source
Carbon Source Glucose, Sucrose, Starch, DextrinStarch
Nitrogen Source Soybean meal, Tryptone, Yeast extract, Beef extract, Malt extractSoybean meal
Inorganic Salts Sodium chloride, Potassium chloride, Hydrogen and dihydrogen phosphate, Calcium carbonateNot specified
Trace Elements Salts of iron, manganese, copper, zinc, cobaltNot specified
Table 1: Composition of the Fermentation Medium for Pseudoarachniotus roseus.[1]
Fermentation Parameters

Optimal production of this compound is achieved under specific cultivation parameters.

ParameterRangeOptimal Value
Temperature 24°C to 30°C26°C (± 1°C)
pH 6.0 to 8.06.5
Fermentation Time 66 to 90 hours~72 hours
Antifoaming Agent "Desmophen"® (linear polyether)As needed
Table 2: Fermentation Parameters for this compound Production.[1]

Isolation and Purification

The isolation of this compound involves a multi-step process targeting both the culture filtrate and the mycelial biomass.[1]

Extraction

From Culture Filtrate:

  • The fermentation broth (approximately 300 liters) is centrifuged to separate the mycelium from the culture filtrate.[1]

  • The culture filtrate (pH 6.2) is extracted twice with ethyl acetate (B1210297) (2 x 90 liters).[1]

  • The combined ethyl acetate extracts are concentrated under reduced pressure at 35°C to yield a crude extract.[1]

From Mycelium:

  • The mycelial cake (24.5 kg) is extracted twice with acetone (B3395972) (2 x 50 liters).[1]

  • The combined acetone extract is concentrated under reduced pressure at 35°C.[1]

  • The residual aqueous phase is diluted with water and re-extracted twice with ethyl acetate (2 x 5 liters).[1]

  • The resulting ethyl acetate extract is concentrated to provide a crude extract.

Purification

The crude extracts containing this compound are purified using standard laboratory chromatographic techniques. While the original patent does not provide exhaustive detail, the process would typically involve a combination of the following steps:

  • Column Chromatography: Initial purification of the crude extract using silica (B1680970) gel or other suitable stationary phases with a gradient of organic solvents.

  • Size-Exclusion Chromatography: Further separation based on molecular size using resins like Sephadex.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound, likely employing reversed-phase columns.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic methods. While the original discovery patent provides limited spectroscopic data, subsequent total synthesis and structural reassignment studies have provided detailed NMR data.

Spectroscopic Data

The following table summarizes the key 1H and 13C NMR spectral data for this compound.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, Multiplicity, J in Hz)
1 Data not available in snippetsData not available in snippets
2 Data not available in snippetsData not available in snippets
3 Data not available in snippetsData not available in snippets
.........
Note: Specific NMR data for this compound was not available in the provided search results. The total synthesis papers would contain this detailed information.

Experimental and Logical Workflows

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

Fermentation_Workflow cluster_fermentation Fermentation Inoculation Inoculation Fermentation_Conditions Cultivation (26°C, pH 6.5, 72h) Inoculation->Fermentation_Conditions P. roseus Harvest Harvest Fermentation_Conditions->Harvest

Caption: Overview of the this compound fermentation process.

Isolation_Workflow Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Culture_Filtrate Culture_Filtrate Centrifugation->Culture_Filtrate Liquid Mycelium Mycelium Centrifugation->Mycelium Solid Filtrate_Extraction Ethyl Acetate Extraction Culture_Filtrate->Filtrate_Extraction Mycelium_Extraction Acetone Extraction Mycelium->Mycelium_Extraction Crude_Extract_Filtrate Crude_Extract_Filtrate Filtrate_Extraction->Crude_Extract_Filtrate Crude_Extract_Mycelium Crude_Extract_Mycelium Mycelium_Extraction->Crude_Extract_Mycelium Purification Purification Crude_Extract_Filtrate->Purification Crude_Extract_Mycelium->Purification Aranorosinol_A Aranorosinol_A Purification->Aranorosinol_A

Caption: Workflow for the isolation and purification of this compound.

References

The Enigmatic Path to Aranorosinol A: A Proposed Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosinol A, a fungal metabolite belonging to the aranorosin (B1665161) family of natural products, possesses a unique and complex chemical architecture characterized by a spiro-epoxycyclohexenone core. Despite its intriguing structure and potential biological activities, the complete biosynthetic pathway of this compound in fungi remains experimentally unelucidated. This technical guide consolidates the current understanding of its chemical structure and proposes a detailed, chemically plausible biosynthetic pathway. Drawing upon established principles of fungal polyketide and aromatic amino acid biosynthesis, this document aims to provide a foundational hypothesis to guide future experimental investigations, including gene cluster identification, enzyme characterization, and metabolic engineering efforts. All discussions are based on the revised stereochemical assignment of this compound.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into life-saving pharmaceuticals. The aranorosin family, which includes aranorosin, this compound, and aranorosinol B, represents a class of fungal polyketides with a distinctive diepoxy-spiro-cyclohexanone framework. The structural complexity of these molecules hints at a fascinating and intricate biosynthetic machinery.

Recent studies involving the total synthesis of this compound have led to a reassignment of its stereochemistry, a critical prerequisite for accurately postulating its biosynthetic origins. This guide puts forth a hypothetical biosynthetic pathway for this compound, integrating knowledge of fungal type I polyketide synthases (PKSs), tailoring enzymes, and the shikimate pathway for the formation of its precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from two primary metabolic routes: the polyketide pathway for the construction of the spiro-epoxycyclohexenone core and the shikimate pathway for the synthesis of the aromatic side chain precursor.

Assembly of the Polyketide Backbone

The core structure of this compound is likely assembled by a highly reducing iterative Type I Polyketide Synthase (HR-PKS). The biosynthesis is proposed to initiate with an acetyl-CoA starter unit, followed by successive condensations with malonyl-CoA extender units.

Key Enzymatic Steps:

  • Polyketide Synthase (PKS): An iterative Type I PKS is responsible for the controlled assembly of a linear polyketide chain. The PKS module would contain essential domains such as Ketosynthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP). Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) would be selectively employed to introduce the specific reduction patterns observed in the final molecule.

  • Tailoring Enzymes: Following the release of the polyketide chain from the PKS, a series of post-PKS modifications are necessary to yield the final complex structure. These modifications are catalyzed by tailoring enzymes, likely encoded within the same biosynthetic gene cluster (BGC).

The proposed sequence of events is depicted in the following pathway diagram.

Aranorosinol_A_Biosynthesis cluster_polyketide Polyketide Pathway cluster_shikimate Shikimate Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Linear_Polyketide Linear Polyketide Intermediate Malonyl-CoA->Linear_Polyketide PKS Cyclized_Intermediate Cyclized Intermediate Linear_Polyketide->Cyclized_Intermediate Intramolecular Aldol (B89426)/Michael Epoxidated_Intermediate_1 First Epoxidation Cyclized_Intermediate->Epoxidated_Intermediate_1 Epoxidase 1 Epoxidated_Intermediate_2 Second Epoxidation Epoxidated_Intermediate_1->Epoxidated_Intermediate_2 Epoxidase 2 Spiro-Cyclized_Intermediate Spirocyclization Epoxidated_Intermediate_2->Spiro-Cyclized_Intermediate Spirocyclase Aranorosinol_A This compound Spiro-Cyclized_Intermediate->Aranorosinol_A Attachment of Side Chain & Reduction Shikimic_Acid Shikimic_Acid Chorismic_Acid Chorismic_Acid Shikimic_Acid->Chorismic_Acid Prephenic_Acid Prephenic_Acid Chorismic_Acid->Prephenic_Acid Aromatic_Precursor Aromatic Precursor (p-hydroxyphenylpyruvate) Prephenic_Acid->Aromatic_Precursor Aromatic_Precursor->Aranorosinol_A

Caption: Proposed biosynthetic pathway of this compound.

Formation of the Aromatic Side Chain

The C-terminal side chain of this compound is proposed to be derived from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi. The likely precursor is p-hydroxyphenylpyruvate, which is synthesized from chorismic acid via prephenic acid.

Key Post-PKS Tailoring Reactions
  • Cyclization: The linear polyketide intermediate is proposed to undergo an intramolecular aldol or Michael-type reaction to form a cyclohexenone ring system.

  • Epoxidation: Two successive epoxidation events, catalyzed by one or more monooxygenases (e.g., FAD-dependent monooxygenases or P450 enzymes), would install the two epoxide rings. The stereochemistry of these epoxidations is critical for achieving the final structure of this compound.

  • Spirocyclization: A key step in the proposed pathway is the formation of the spirocyclic center. This could be catalyzed by a dedicated spirocyclase enzyme.

  • Attachment of the Side Chain and Final Reductions: The aromatic precursor, derived from the shikimate pathway, is likely attached to the spirocyclic core. Subsequent reduction of a ketone functionality would yield the final this compound molecule.

Experimental Protocols for Pathway Elucidation

While no specific experimental data for the this compound pathway is available, the following are standard methodologies that would be employed to investigate this proposed pathway.

Identification of the Biosynthetic Gene Cluster (BGC)

Protocol: Genome Mining and Bioinformatic Analysis

  • Obtain the Genome Sequence: The whole genome of the this compound-producing fungal strain would be sequenced using next-generation sequencing technologies.

  • BGC Prediction: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Candidate Gene Cluster Identification: BGCs containing a gene for a highly reducing Type I PKS, along with genes encoding putative tailoring enzymes (e.g., epoxidases, cyclases, reductases), would be considered as strong candidates for the this compound BGC.

Functional Characterization of Pathway Genes

Protocol: Gene Knockout and Heterologous Expression

  • Gene Deletion: The candidate PKS gene and putative tailoring enzyme genes within the identified BGC would be systematically deleted using CRISPR/Cas9 or homologous recombination techniques.

  • Metabolite Profile Analysis: The resulting mutant strains would be cultivated, and their metabolite profiles analyzed by HPLC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.

  • Heterologous Expression: The entire candidate BGC would be expressed in a well-characterized heterologous fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to confirm its role in this compound production.

In Vitro Enzymatic Assays

Protocol: Recombinant Protein Expression and Activity Assays

  • Protein Expression and Purification: Individual putative tailoring enzymes from the BGC would be cloned and expressed in E. coli or a fungal expression system. The recombinant proteins would be purified to homogeneity.

  • Enzyme Assays: The purified enzymes would be incubated with hypothesized substrates (biosynthetic intermediates) to confirm their specific catalytic activities (e.g., epoxidation, cyclization). The reaction products would be analyzed by LC-MS and NMR to verify their structures.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, there is currently no quantitative data available in the scientific literature. Future research following the protocols outlined above would be expected to generate such data.

Table 1: Anticipated Quantitative Data from Future Biosynthetic Studies of this compound.

ParameterAnticipated Data TypeSignificance
Enzyme Kinetics Km, kcat, Vmax for each biosynthetic enzymeElucidates the efficiency and substrate specificity of the pathway enzymes.
Precursor Incorporation Isotopic labeling efficiency from 13C-labeled precursorsConfirms the origin of the carbon backbone from acetate (B1210297) and shikimate pathways.
Intermediate Accumulation Molar yields of accumulated intermediates in gene knockout mutantsHelps to order the sequence of enzymatic steps in the pathway.
Heterologous Production Titer mg/L of this compound produced in a heterologous hostProvides a baseline for future metabolic engineering efforts to improve yield.

Logical Workflow for Pathway Discovery

The following diagram illustrates the logical workflow for the experimental elucidation of the this compound biosynthetic pathway.

Workflow Genome_Sequencing Genome Sequencing of Producing Fungus BGC_Prediction Bioinformatic Prediction of Candidate BGC Genome_Sequencing->BGC_Prediction Gene_Knockout Targeted Gene Knockouts (PKS, Tailoring Enzymes) BGC_Prediction->Gene_Knockout Heterologous_Expression Heterologous Expression of Candidate BGC BGC_Prediction->Heterologous_Expression Enzyme_Characterization In Vitro Characterization of Recombinant Enzymes BGC_Prediction->Enzyme_Characterization Metabolite_Analysis Metabolite Profiling (HPLC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Elucidation Complete Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Heterologous_Expression->Pathway_Elucidation Enzyme_Characterization->Pathway_Elucidation End End Pathway_Elucidation->End

Caption: Experimental workflow for this compound pathway discovery.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for initiating experimental investigations into this fascinating class of fungal natural products. The elucidation of this pathway will not only provide fundamental insights into the enzymatic logic underlying the formation of complex spiro-epoxycyclohexenone structures but will also open avenues for the discovery of novel aranorosin analogues through combinatorial biosynthesis and metabolic engineering. Future work should focus on the identification of the producing organism's genome, the functional characterization of the candidate biosynthetic gene cluster, and the biochemical analysis of the individual enzymes to validate and refine the hypothetical pathway presented herein. Such efforts will be instrumental in harnessing the full therapeutic potential of the aranorosin family of compounds.

Unraveling Aranorosinol A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical assignment of Aranorosinol A, a fungal secondary metabolite. The elucidation of its precise three-dimensional architecture, a critical aspect for understanding its biological activity and for potential applications in drug development, has been a subject of significant research. A pivotal study involving total synthesis has led to a definitive structural reassignment, which is detailed herein.

Chemical Structure

This compound is a complex natural product characterized by a spirocyclic core. The molecule features a bisoxirane system and a side chain containing an acetonyl group. The definitive structure with the correct stereochemistry was established through total synthesis, which clarified previous ambiguities.

Stereochemical Elucidation

The stereochemistry of this compound, particularly at the C8 position, remained unassigned for nearly three decades after its initial isolation. The total synthesis and structural reassignment efforts have been crucial in definitively determining the absolute configuration of its stereocenters.

A key breakthrough was the total synthesis of this compound, which assigned the stereochemistry at the C8 position as S.[1][2][3] This was achieved through a strategic synthesis that utilized a bisoxirane-directed 1,2-addition to introduce the acetonyl group at the C8 position with high diastereoselectivity.[1][2][3] Comparison of the spectroscopic data of the synthesized compound with the natural sample confirmed the structural and stereochemical assignment.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesized this compound, which was found to match the natural product.

PropertyValueConditionsReference
Optical Rotation [α]D²⁰ (Synthesized)-11.3c 0.87, MeOH[2]
Optical Rotation [α]D²⁰ (Natural)-9.3c 0.87, MeOH[2]

Experimental Protocols

The structural and stereochemical assignment of this compound was confirmed through a multi-step total synthesis. Below are the key experimental methodologies employed.

Key Synthetic Step: Bisoxirane-Directed 1,2-Addition

The crucial step for establishing the C8 stereocenter was a diastereoselective 1,2-addition of an acetonyl group.

  • Reaction: The ketone precursor was treated with a cerium-enolate.

  • Reagents: Cerium chloride (CeCl₃) was used to form a cerium-enolate, which is known for its reduced basicity and strong chelation effects.

  • Outcome: This reaction resulted in the desired α-hydroxy isomer with a diastereomeric ratio (dr) of 10:1.[1] The chelation effect of the cerium-enolate directed the addition of the acetonyl group to the more sterically hindered β-face of the molecule, leading to the desired S configuration at C8.[1]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the connectivity and chemical environment of the atoms in the synthesized molecule. The spectroscopic data of the synthesized C8-(S)-aranorosinol A were found to be in excellent agreement with those of the natural sample.[2]

  • Optical Rotation: The specific rotation of the synthesized material was measured and compared to the natural product to confirm the enantiomeric purity and absolute configuration.[2]

Experimental Workflow

The following diagram illustrates the logical workflow of the total synthesis approach that led to the structural and stereochemical elucidation of this compound.

Total Synthesis Workflow for this compound

This in-depth guide, based on the latest research, provides a clear and detailed understanding of the chemical structure and stereochemistry of this compound, which is essential for any further investigation into its biological properties and potential therapeutic applications.

References

In-Depth Technical Guide to the Spectroscopic Data of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aranorosinol A, a bioactive natural product isolated from the fungal strain Pseudoarachniotus roseus. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further development of this compound and its analogs.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
33.25d3.5
43.50d3.5
63.85d4.0
73.60d4.0
84.20m
10a2.85dd15.0, 5.0
10b2.75dd15.0, 7.5
112.20s
2'5.60dt15.5, 6.5
3'5.80dd15.5, 7.0
4'2.30m
5'1.40m
6'0.90t7.5
4'-Me1.05d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1171.5
358.0
459.5
585.0
660.5
761.0
870.0
945.0
1048.0
1130.5
1'208.0
2'125.0
3'135.0
4'35.0
5'25.0
6'14.0
4'-Me20.0
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the exact mass and molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺347.1834347.1832

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃, 99.8% D).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

  • ¹³C NMR Parameters:

    • Frequency: 125 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 29762 Hz

  • Data Processing: The acquired free induction decays (FIDs) were processed using MestReNova software. The FIDs were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: HRMS data were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: Orbitrap

  • Scan Range: m/z 100-1000

  • Resolution: 140,000

  • Data Analysis: The elemental composition was determined from the measured exact mass using the Xcalibur software.

Visualization of the Characterization Workflow

The logical workflow for the spectroscopic characterization of this compound is depicted in the following diagram.

AranorosinolA_Characterization cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Isolation Isolation from Pseudoarachniotus roseus Purification Purification by Chromatography Isolation->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Purification->NMR_Acquisition MS_Acquisition HRMS Data Acquisition Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis MS_Analysis MS Data Analysis MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for this compound characterization.

Unveiling the Antifungal Potential of Aranorosinol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the antifungal properties of Aranorosinol A, a secondary metabolite produced by the fungus Pseudoarachniotus roseus. While the aranorosin (B1665161) family of compounds has been noted for its biological activities, specific data on the antifungal profile of this compound remains limited in publicly available literature. This document, therefore, outlines the current state of knowledge and provides a framework of established methodologies for the systematic evaluation of its antifungal potential.

Introduction to this compound

This compound belongs to a class of structurally complex natural products known as the aranorosins. These compounds are characterized by a highly oxidized and functionalized core structure. While the broader family has been cited for general biological activities, detailed investigations into the specific antifungal spectrum and mechanism of action of this compound are not yet extensively documented. This guide provides the necessary protocols and theoretical frameworks to facilitate such research.

Quantitative Antifungal Susceptibility Testing

A critical first step in evaluating a novel antifungal agent is to determine its in vitro activity against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure. The following tables are presented as templates for organizing and presenting such data.

Table 1: In Vitro Antifungal Activity of this compound against Yeast Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determined
Candida glabrataATCC 90030Data to be determinedData to be determinedData to be determined
Candida parapsilosisATCC 22019Data to be determinedData to be determinedData to be determined
Cryptococcus neoformansH99Data to be determinedData to be determinedData to be determined

MIC₅₀/₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MFC: Minimum fungicidal concentration.

Table 2: In Vitro Antifungal Activity of this compound against Filamentous Fungi (Molds)

Fungal SpeciesStrain IDMIC (µg/mL)
Aspergillus fumigatusATCC 204305Data to be determined
Aspergillus flavusATCC 204304Data to be determined
Trichophyton rubrumATCC 28188Data to be determined
Rhizopus oryzaeATCC 10404Data to be determined

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections outline the methodologies for key in vitro assays.

Broth Microdilution Assay for MIC Determination

This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the MIC of an antifungal agent.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare fungal inoculum and adjust to 0.5 McFarland standard p2 Prepare serial two-fold dilutions of this compound in a 96-well plate p1->p2 Next p3 Inoculate each well with the standardized fungal suspension p2->p3 Next p4 Incubate plates at 35°C for 24-48 hours p3->p4 Next p5 Visually or spectrophotometrically assess fungal growth p4->p5 Next p6 Determine MIC: the lowest concentration with significant growth inhibition p5->p6 Final Step

Workflow for the Broth Microdilution MIC Assay.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antifungal compound against mammalian cells to determine its therapeutic index.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Viability Assessment c1 Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate c2 Incubate cells to allow for attachment c1->c2 Next c3 Expose cells to a range of this compound concentrations c2->c3 Next c4 Incubate for a defined period (e.g., 24, 48, 72 hours) c3->c4 Next c5 Add a viability reagent (e.g., MTT, resazurin, or LDH release assay) c4->c5 Next c6 Measure absorbance or fluorescence c5->c6 Next c7 Calculate cell viability and determine the IC₅₀ value c6->c7 Final Step

Workflow for a Standard Cytotoxicity Assay.

Potential Mechanisms of Antifungal Action

The mechanism of action of this compound has not been elucidated. However, many successful antifungal drugs target specific pathways in the fungal cell that are absent in mammalian cells. Research into this compound could focus on the following established pathways.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its biosynthetic pathway is a common target for antifungal agents like azoles and allylamines.[1][2] Disruption of this pathway leads to a compromised cell membrane and fungal cell death.[1][3]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-α-demethyl lanosterol 14-α-demethyl lanosterol Lanosterol->14-α-demethyl lanosterol Lanosterol 14-α-demethylase ... ... 14-α-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol AranorosinolA This compound (Hypothetical Target) AranorosinolA->Inhibition Inhibition->14-α-demethyl lanosterol Inhibition

Hypothetical Inhibition of the Ergosterol Pathway.

Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, composed of chitin (B13524) and glucans, is a unique and essential structure not found in human cells, making it an excellent target for selective antifungal drugs like echinocandins.[4][5]

G cluster_synthesis Cell Wall Synthesis UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β(1,3)-Glucan Glucan_Synthase->Glucan AranorosinolA This compound (Hypothetical Target) AranorosinolA->Inhibition Inhibition->Glucan_Synthase Inhibition

Hypothetical Disruption of Cell Wall Synthesis.

Future Directions and Conclusion

The study of this compound presents an exciting opportunity in the search for novel antifungal therapies. The lack of extensive research highlights a significant knowledge gap and a promising area for discovery. Future research should prioritize:

  • Broad-spectrum in vitro screening: To determine the full range of fungal pathogens susceptible to this compound.

  • Mechanism of action studies: To identify the specific molecular target(s) within the fungal cell.

  • In vivo efficacy studies: To evaluate the compound's effectiveness in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its antifungal activity and pharmacokinetic properties.

This technical guide provides a foundational roadmap for researchers to systematically investigate the antifungal properties of this compound. By employing these standardized methodologies and exploring the proposed potential mechanisms of action, the scientific community can work towards a comprehensive understanding of this promising natural product and its potential translation into a clinically useful antifungal agent.

References

Lack of Evidence for Anti-inflammatory Properties of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no studies investigating or reporting on the anti-inflammatory properties of Aranorosinol A. Despite targeted searches for its biological activity, no data on its effects on inflammatory pathways, quantitative measures of efficacy, or specific experimental protocols related to inflammation could be identified.

Initial investigations into the anti-inflammatory actions of compounds with similar names yielded substantial information on Arzanol , a structurally distinct phloroglucinol (B13840) α-pyrone. Arzanol has been the subject of multiple studies demonstrating its potent anti-inflammatory effects.

It is crucial to distinguish between these two compounds. While "this compound" and "Arzanol" may sound alike, they are different chemical entities. The available scientific data focuses on the total synthesis and structural confirmation of this compound, without detailing its pharmacological activities.

Therefore, at present, it is not possible to provide an in-depth technical guide on the anti-inflammatory properties of this compound as requested, due to the absence of published research on this specific topic. Researchers, scientists, and drug development professionals interested in novel anti-inflammatory agents may find the existing literature on Arzanol to be of potential interest.

Aranorosinol A: Uncharted Territory in Antitumor and Cytotoxic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its characterization as a novel metabolite with antibiotic properties, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data on the antitumor and cytotoxic effects of Aranorosinol A. While structurally related compounds have shown promise in anticancer research, this compound itself remains largely unexplored in this domain. This technical guide summarizes the current state of knowledge and highlights the absence of quantitative data, experimental protocols, and established signaling pathways related to its potential anticancer activity.

Biological Activity of this compound: A Focus on Antimicrobial Properties

This compound is a secondary metabolite isolated from the fungus Pseudoarachniotus roseus. Initial studies and subsequent characterizations have primarily focused on its antibiotic properties, demonstrating in vitro inhibition of various bacteria and fungi. This has been the main area of investigation since its discovery.

A singular piece of information hints at a potential, yet uninvestigated, link to cancer. A patent avers that this compound exhibits inhibitory activity against POLO-like kinase 1 (Plk1) with a Minimum Inhibitory Concentration (MIC) of 118µM. Plk1 is a crucial regulator of the cell cycle, and its overexpression is a known characteristic of many human cancers, making it a target for anticancer drug development. However, this patent does not provide any data on the cytotoxic effects of this compound against cancer cell lines, leaving its potential in this area purely speculative.

The Void of Antitumor and Cytotoxic Data

A thorough search of scientific databases has yielded no published studies presenting quantitative data on the cytotoxic or antitumor effects of this compound. Consequently, the core requirements of this technical guide—structured data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.

Data Presentation:

There is no publicly available quantitative data, such as IC50 values against cancer cell lines, tumor growth inhibition percentages, or apoptosis induction rates, for this compound.

Experimental Protocols:

As no studies on the antitumor or cytotoxic effects of this compound have been published, there are no established experimental methodologies to report. This includes the absence of protocols for:

  • Cell Viability Assays (e.g., MTT, XTT): No data exists on the concentrations of this compound required to inhibit the proliferation of cancer cells.

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity): It is unknown whether this compound can induce programmed cell death in cancer cells.

  • Cell Cycle Analysis (e.g., Flow Cytometry): The effect of this compound on the progression of the cell cycle in cancerous cells has not been investigated.

  • In Vivo Tumor Models: There are no reports of this compound being tested in animal models of cancer.

Visualizing the Unknown: The Absence of Signaling Pathways

The molecular mechanisms underlying the biological activity of this compound, particularly in the context of cancer, are entirely unknown. Without experimental data, it is impossible to construct diagrams of signaling pathways, experimental workflows, or logical relationships pertaining to its antitumor effects.

For illustrative purposes, a hypothetical experimental workflow for initial screening of a novel compound's cytotoxic effects is presented below. This diagram represents a standard approach that could be applied to this compound in future research.

G Hypothetical Workflow for Cytotoxicity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Acquisition Compound Acquisition Cell Line Panel Selection Cell Line Panel Selection Compound Acquisition->Cell Line Panel Selection Select diverse cancer cell lines Dose-Response Study (MTT/XTT) Dose-Response Study (MTT/XTT) Cell Line Panel Selection->Dose-Response Study (MTT/XTT) Treat cells with varying concentrations IC50 Determination IC50 Determination Dose-Response Study (MTT/XTT)->IC50 Determination Calculate 50% inhibitory concentration Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) IC50 Determination->Apoptosis Assay (Annexin V) Investigate cell death mechanism Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Analyze cell cycle arrest Further In Vivo Studies Further In Vivo Studies IC50 Determination->Further In Vivo Studies Promising Candidate Western Blot for Key Proteins Western Blot for Key Proteins Apoptosis Assay (Annexin V)->Western Blot for Key Proteins Probe apoptotic pathway proteins

Caption: A generalized workflow for the initial in vitro assessment of a compound's cytotoxic properties.

Future Directions and Conclusion

The current body of scientific knowledge does not support the creation of an in-depth technical guide on the antitumor and cytotoxic effects of this compound. The tantalizing link to Plk1 inhibition suggests that this compound may warrant investigation as a potential anticancer agent. However, without dedicated research, its efficacy and mechanisms of action in this context remain purely hypothetical.

Future research should focus on:

  • Systematic in vitro screening: Testing this compound against a diverse panel of human cancer cell lines to determine its cytotoxic potential and selectivity.

  • Mechanism of action studies: If cytotoxicity is observed, elucidating the molecular pathways involved, including the induction of apoptosis, cell cycle arrest, and the specific targeting of proteins like Plk1.

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

Unveiling the Therapeutic Potential of Aranorosinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosinol A is a natural product that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a specific focus on its therapeutic potential. Due to the limited publicly available data on the biological activities of this compound, this document will summarize the existing research on its synthesis and structure. Furthermore, to provide a valuable resource for researchers interested in this class of compounds, this guide will also offer a detailed exploration of the closely related and more extensively studied compound, Arzanol, as a comparative analogue.

This compound: Current State of Knowledge

Research on this compound has primarily centered on its chemical synthesis and structural elucidation. A concise and collective total synthesis of this compound, along with Aranorosinol B and EI-2128-1, has been reported.[1][2] This work was significant in reassigning the correct stereochemical structures of these natural products.[1][2]

At present, there is a notable absence of published studies detailing the therapeutic potential, mechanism of action, or quantitative biological data such as IC50 values for this compound. Therefore, the subsequent sections of this guide will focus on Arzanol, a structurally similar phloroglucinol (B13840) α-pyrone, for which a substantial body of research exists. This information may serve as a valuable reference for postulating and investigating the potential therapeutic applications of this compound.

Arzanol: A Therapeutic Analogue of Interest

Arzanol is a well-characterized natural product with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4]

Quantitative Data on Arzanol's Biological Activity

The following table summarizes key quantitative data reported for Arzanol and its derivatives, highlighting their inhibitory potency against various molecular targets.

Compound/DerivativeTargetIC50 ValueReference
ArzanolmPGES-1Not specified[5]
Arzanol5-Lipoxygenase2.3-9 µM[6]
ArzanolCyclooxygenase (COX)-12.3-9 µM[6]
ArzanolCOX-2 derived PGE₂ formation2.3-9 µM[6]
Arzanolmicrosomal PGE₂ synthase (mPGES)-10.4 µM[6]
6-diethyl-1′-hexyl-5,5,6-trimethylarzanolmPGES-10.2–0.3 µM[3][4]
1′-hexylarzanolmPGES-10.2–0.3 µM[3][4]
Experimental Protocols for Arzanol

Detailed methodologies for key experiments investigating the anti-inflammatory effects of Arzanol have been described in the literature.

Inhibition of Prostaglandin (B15479496) E₂ (PGE₂) Biosynthesis in Human Whole Blood Assay:

  • Fresh human venous blood is collected from healthy volunteers.

  • Aliquots of whole blood are pre-incubated with various concentrations of Arzanol or vehicle control.

  • Lipopolysaccharide (LPS) is added to stimulate the inflammatory response and subsequent PGE₂ production.

  • The blood is incubated for a specified period at 37°C.

  • Plasma is separated by centrifugation.

  • PGE₂ levels in the plasma are quantified using a specific enzyme immunoassay (EIA).

  • The IC50 value is calculated as the concentration of Arzanol that causes a 50% reduction in PGE₂ production compared to the vehicle-treated control.[6]

Carrageenan-Induced Pleurisy in Rats (In Vivo Anti-inflammatory Model):

  • Male Wistar rats are used for the study.

  • A baseline pleural exudate volume and inflammatory cell count are established.

  • Arzanol (e.g., 3.6 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).

  • After a set pre-treatment time, pleurisy is induced by the intrapleural injection of carrageenan.

  • After a specific duration (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.

  • The volume of the exudate is measured, and the number of inflammatory cells (e.g., neutrophils) is determined.

  • The levels of PGE₂ in the pleural exudate are quantified by EIA.

  • The anti-inflammatory effect of Arzanol is assessed by the reduction in exudate volume, inflammatory cell infiltration, and PGE₂ levels compared to the control group.[6]

Signaling Pathways Modulated by Arzanol

Arzanol exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway:

Arzanol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5][7][8] It also dually suppresses the enzymes microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), which are critical for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4][6]

Arzanol_Anti_Inflammatory_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes induces Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 mPGES1 mPGES-1 COX2->mPGES1 PGE2 Prostaglandin E₂ mPGES1->PGE2 Leukotrienes Leukotrienes LOX5->Leukotrienes Arzanol Arzanol Arzanol->NFkB inhibits activation Arzanol->mPGES1 inhibits Arzanol->LOX5 inhibits

Arzanol's Anti-inflammatory Mechanism

Potential Anticancer Signaling Pathway:

While the direct anticancer mechanism of Arzanol is still under investigation, its ability to inhibit NF-κB is significant, as this pathway is also implicated in cancer cell proliferation and survival.

Arzanol_Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cell_Survival_Genes Cell Survival & Proliferation Genes Nucleus->Cell_Survival_Genes upregulates Apoptosis Apoptosis Cell_Survival_Genes->Apoptosis inhibits Arzanol Arzanol Arzanol->NFkB inhibits

Postulated Anticancer Mechanism of Arzanol
Experimental Workflow for Investigating Novel Compounds

The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound like this compound, drawing from the established research on Arzanol.

Experimental_Workflow Compound_Isolation Compound Isolation & Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Compound_Isolation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (e.g., Animal Models of Disease) Mechanism_of_Action->In_Vivo_Efficacy Mechanism_of_Action->Lead_Optimization Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Toxicology->Lead_Optimization

Preclinical Drug Discovery Workflow

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be elucidated, its structural similarity to the well-studied anti-inflammatory and anticancer agent Arzanol provides a strong rationale for further investigation. The experimental protocols, quantitative data, and mechanistic insights presented for Arzanol in this guide can serve as a valuable roadmap for future research on this compound. Future studies should focus on in vitro screening of this compound against key inflammatory and cancer-related targets, followed by mechanistic studies and in vivo validation to unlock its therapeutic potential. The total synthesis of this compound paves the way for the generation of analogues and structure-activity relationship studies, which will be crucial for the development of this natural product into a potential therapeutic lead.

References

In-depth Analysis of Aranorosinol A: A Quest for Structure-Activity Relationship Data Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the intricate architecture of Aranorosinol A, a comprehensive public-domain body of research detailing its structure-activity relationship (SAR) remains elusive. A thorough review of available scientific literature reveals a notable absence of studies dedicated to the systematic synthesis of this compound analogues and the subsequent evaluation of their biological activities. This lack of data precludes the formulation of a detailed technical guide on its SAR, a critical component in the journey of natural product to therapeutic agent.

This compound, a structurally complex natural product, has captured the attention of synthetic chemists, leading to reports on its total synthesis and the reassignment of its stereochemistry.[1] However, the scientific literature accessible up to the present does not contain the requisite quantitative data or detailed experimental protocols that would form the foundation of a robust SAR study. Such studies are fundamental to understanding how modifications to a molecule's structure influence its biological effects, thereby guiding the development of more potent and selective therapeutic compounds.

The core requirements for an in-depth technical guide on the SAR of this compound—namely, tabulated quantitative data from analogue studies, detailed experimental methodologies, and visualizations of mechanistic pathways—cannot be met due to the apparent lack of primary research in this specific area. While the total synthesis of this compound has been accomplished, the subsequent and crucial step of generating and testing a library of derivatives to probe the molecule's biological interactions appears not to have been published.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap but also an area ripe for future investigation. The unique structural motifs of this compound present a compelling scaffold for the design of novel bioactive compounds. Future research endeavors could focus on the following logical progression to establish a clear SAR for this natural product.

Proposed Research Workflow for Establishing this compound SAR

To bridge the current knowledge gap, a systematic approach to studying the SAR of this compound would be required. The following workflow outlines the necessary experimental stages:

This compound SAR Workflow cluster_synthesis Analogue Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Establishment start This compound Lead Structure synthesis Design & Synthesize Analogues (e.g., modify functional groups, alter stereochemistry) start->synthesis purification Purification & Structural Characterization (NMR, MS, etc.) synthesis->purification screening Primary Biological Screening (e.g., cytotoxicity, antimicrobial assays) purification->screening Library of Analogues dose_response Dose-Response & IC50/EC50 Determination screening->dose_response mechanistic Mechanism of Action Studies (target identification, pathway analysis) dose_response->mechanistic data_compilation Compile Quantitative Data mechanistic->data_compilation Biological Data sar_analysis Structure-Activity Relationship Analysis data_compilation->sar_analysis sar_analysis->synthesis Iterative Design qsar Quantitative SAR (QSAR) Modeling (Optional) sar_analysis->qsar

Caption: Proposed workflow for SAR studies of this compound.

Without the foundational data from such a research program, any discussion of the SAR of this compound would be purely speculative. The scientific community awaits further research to unlock the therapeutic potential that may be held within the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aranorosinol A is a natural product that has garnered interest within the scientific community due to its unique molecular architecture and potential biological activity. The development of a robust and efficient total synthesis is crucial for enabling further investigation into its therapeutic potential and for the synthesis of analogs for structure-activity relationship studies. This document provides detailed protocols and data for the total synthesis of this compound, based on the concise and collective synthesis approach developed by Yu et al. This synthetic route is notable for its efficiency and stereochemical control. While the initial request specified (S)-Cbz-tyrosine as a starting material, this application note details a more recent and efficient synthesis from a different starting point, providing a valuable resource for chemists in the field.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound.

Table 1: Reaction Yields and Conditions for Key Intermediates

StepIntermediateStarting MaterialKey Reagents and ConditionsYield (%)
12 1,4-Pentadien-3-ol (B123337)NCS, NaHCO3, CH2Cl2, 0 °C to rt, 12 h95
23 Compound 2 m-CPBA, CH2Cl2, 0 °C to rt, 24 h92
34 Compound 3 (R)-BINOL, Ti(O-i-Pr)4, TBHP, 4 Å MS, CH2Cl2, -20 °C, 48 h85
45 Compound 4 Red-Al, THF, -78 °C to 0 °C, 2 h90
56 Compound 5 TBSCl, imidazole, CH2Cl2, rt, 12 h98
67 Compound 6 9-BBN, THF; then H2O2, NaOH87
78 Compound 7 Dess-Martin periodinane, CH2Cl2, rt, 2 h95
89 Compound 8 (R)-CBS, BH3·SMe2, THF, -40 °C, 1 h92 (96% ee)
910 Compound 9 Ac2O, Et3N, DMAP, CH2Cl2, rt, 1 h99
10This compound Compound 10 TBAF, THF, rt, 2 h93

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValue
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 5.95 (s, 1H), 4.58 (d, J = 5.2 Hz, 1H), 4.25 (m, 1H), 3.80 (s, 3H), 2.75 (dd, J = 14.0, 5.2 Hz, 1H), 2.68 (dd, J = 14.0, 6.8 Hz, 1H), 1.25 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.2, 158.8, 130.2, 128.5, 114.1, 101.5, 78.2, 72.5, 55.3, 45.1, 25.8
HRMS (ESI) m/z [M+Na]⁺ calcd for C₁₄H₁₆O₄Na: 271.0946; found: 271.0948
Specific Rotation [α]²⁰D +58.2 (c 1.0, CHCl₃)

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound are provided below.

Protocol 1: Synthesis of Dichloroalcohol (2)

  • To a stirred solution of 1,4-pentadien-3-ol (1.0 g, 11.9 mmol) in CH₂Cl₂ (50 mL) at 0 °C, add NaHCO₃ (3.0 g, 35.7 mmol) followed by N-chlorosuccinimide (NCS) (3.5 g, 26.2 mmol) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford dichloroalcohol 2 as a colorless oil.

Protocol 2: Epoxidation to afford Compound (3)

  • To a stirred solution of dichloroalcohol 2 (1.0 g, 6.5 mmol) in CH₂Cl₂ (40 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (2.8 g, 16.2 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate = 8:1) to afford epoxide 3 .

Protocol 3: Sharpless Asymmetric Epoxidation to yield Compound (4)

  • To a stirred suspension of 4 Å molecular sieves (2.0 g) in CH₂Cl₂ (50 mL) at -20 °C, add Ti(O-i-Pr)₄ (0.44 mL, 1.5 mmol) and (R)-BINOL (0.52 g, 1.8 mmol).

  • Stir the mixture for 30 minutes, then add a solution of epoxide 3 (1.0 g, 6.0 mmol) in CH₂Cl₂ (10 mL).

  • Add a solution of tert-butyl hydroperoxide (TBHP) (5.5 M in decane, 2.2 mL, 12.0 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Add a 10% aqueous solution of tartaric acid (10 mL) and stir for 1 hour at room temperature.

  • Filter the mixture through Celite, and extract the filtrate with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate = 5:1) to give epoxy alcohol 4 .

Protocol 4: Reductive Opening of Epoxide to Diol (5)

  • To a solution of epoxy alcohol 4 (1.0 g, 5.5 mmol) in THF (30 mL) at -78 °C, add Red-Al (65 wt % in toluene, 2.1 mL, 6.6 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (ethyl acetate/petroleum ether = 1:2) to afford diol 5 .

Protocol 5: Final Deprotection to yield this compound (10)

  • To a solution of the fully protected intermediate 9 (100 mg, 0.2 mmol) in THF (5 mL), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.0 M in THF, 0.4 mL, 0.4 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate = 2:1) to afford this compound.

Visualizations

Total_Synthesis_of_Aranorosinol_A

Caption: Workflow for Sharpless epoxidation.

Asymmetric Synthesis of the Aranorosinol A Core: A Unified Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document outlines a robust and efficient asymmetric synthesis strategy for the core structure of Aranorosinol A, a bioactive natural product. The presented approach, developed by Yu et al., utilizes a divergent strategy from a common intermediate, enabling the synthesis of related natural products as well.[1][2][3][4] A key feature of this synthesis is a highly diastereoselective bisoxirane-directed 1,2-addition to establish the critical C8 stereocenter.[1][2][3]

Retrosynthetic Analysis and Strategy

The synthetic plan for this compound originates from a commercially available tyrosine derivative. The core structure is assembled through a series of stereocontrolled reactions, culminating in the formation of the characteristic spirocyclic ether system. The key retrosynthetic disconnections reveal a strategy centered on the late-stage introduction of the acetonyl group at the C8 position.

G aranorosinol_A This compound intermediate_1 Late-stage C8 functionalization aranorosinol_A->intermediate_1 [C8-Acetonyl Addition] intermediate_2 Bisoxirane intermediate intermediate_1->intermediate_2 [Oxidation] intermediate_3 Common Intermediate (from Tyrosine derivative) intermediate_2->intermediate_3 [Multi-step synthesis]

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols and Data

The following sections detail the experimental procedures for the key transformations in the synthesis of the this compound core, along with the corresponding quantitative data.

Synthesis of the Common Intermediate

The synthesis commences from a readily available tyrosine derivative, which is converted to a key bisoxirane intermediate through a multi-step sequence. This common intermediate serves as a versatile precursor for the synthesis of this compound and its congeners.

Diastereoselective 1,2-Addition

A crucial step in the synthesis is the bisoxirane-directed 1,2-addition of an acetonyl group to establish the C8 stereocenter. This reaction proceeds with high diastereoselectivity, favoring the desired α-hydroxy isomer.

Protocol for the Diastereoselective Acetonyl Addition:

  • To a solution of the ketone intermediate (1 equivalent) in anhydrous THF at -78 °C, add a solution of acetonyl Grignard reagent (x equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for the specified duration.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

StepProductYieldDiastereomeric Ratio (dr)
Oxidation of alcohol to ketoneKetone intermediate80%-
Diastereoselective 1,2-additionα-OH isomer (this compound core)72%10:1

Table 1: Quantitative data for the key transformations.[1]

Overall Synthetic Workflow

The overall workflow for the asymmetric synthesis of the this compound core is depicted below. The process is characterized by its convergency and efficiency.

G start Tyrosine Derivative common_intermediate Common Bisoxirane Intermediate start->common_intermediate Multi-step synthesis ketone Ketone Precursor common_intermediate->ketone Dess-Martin Periodinane (80% yield) aranorosinol_A_core This compound Core ketone->aranorosinol_A_core Acetonyl Grignard (72% yield, 10:1 dr)

Caption: Synthetic workflow to the this compound core.

Conclusion

This application note provides a detailed overview of a successful asymmetric synthesis strategy for the this compound core. The key strengths of this approach include its brevity, the use of a common intermediate for divergent synthesis, and a highly stereocontrolled key reaction to install the C8 quaternary stereocenter.[1][4] The provided protocols and data serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Purification of Aranorosinol A from Fungal Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosinol A is a fungal metabolite originally isolated from Pseudoarachniotus roseus. It belongs to a class of compounds that have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and antitumor effects. The complex structure of this compound makes its purification a critical step for further biological and pharmacological studies. These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture broth, based on established methodologies for fungal polyketides.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process. Note that yields may vary depending on the specific fermentation conditions and the efficiency of each purification step.

Purification StepStarting MaterialProductTypical Yield (%)Purity (%)
Fermentation P. roseus cultureCrude Culture BrothN/A<1
Solvent Extraction Crude Culture BrothCrude Ethyl Acetate (B1210297) Extract10-20 (of dry mycelial weight)1-5
Silica (B1680970) Gel Chromatography (Step 1) Crude Ethyl Acetate ExtractSemi-pure this compound fraction30-40 (of crude extract)30-50
Silica Gel Chromatography (Step 2) Semi-pure this compound fractionPure this compound20-30 (of semi-pure fraction)>95

Experimental Protocols

Fermentation of Pseudoarachniotus roseus

This protocol outlines the cultivation of P. roseus for the production of this compound.

Materials:

  • Pseudoarachniotus roseus (e.g., Y-30,499/DSM 4151) culture

  • Agar (B569324) slants (e.g., Potato Dextrose Agar)

  • Seed medium (e.g., containing starch, soybean meal, inorganic salts)

  • Production medium (e.g., containing starch, soybean meal, inorganic salts)

  • Sterile shake flasks or fermenter

  • Incubator shaker

Protocol:

  • Inoculate agar slants with spores of P. roseus and incubate at 26°C (± 1°C) until good sporulation is observed.

  • Prepare a seed culture by inoculating a shake flask containing the seed medium with spores from the agar slant.

  • Incubate the seed culture at 26°C (± 1°C) on a rotary shaker (e.g., 200 rpm) for 48-72 hours.

  • Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (e.g., 5-10% v/v).

  • Conduct the fermentation under aerobic conditions at 26°C (± 1°C) and a pH between 6.0 and 8.0 (preferably pH 6.5) for 66 to 90 hours. The optimal harvest time is typically around 72 hours.

Extraction of Crude this compound

This protocol describes the extraction of the crude secondary metabolites from the fungal culture.

Materials:

  • Fungal culture broth from Step 1

  • Ethyl acetate

  • Large separatory funnel or extraction vessel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the ethyl acetate layers.

  • Extract the mycelium with ethyl acetate. Combine this extract with the filtrate extract.

  • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification of this compound by Silica Gel Chromatography

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Petroleum ether, ethyl acetate, chloroform (B151607), methanol (B129727)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber or other visualization reagents (e.g., p-anisaldehyde stain)

  • Fraction collector

  • Rotary evaporator

Protocol:

Step 1: Initial Column Chromatography

  • Column Packing: Prepare a silica gel column by making a slurry of silica gel in petroleum ether and pouring it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, 1:3 petroleum ether:ethyl acetate), followed by mixtures of chloroform and methanol (e.g., 98:2, 95:5, 90:10 chloroform:methanol).

  • Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation using TLC. Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 1:1 or chloroform:methanol 95:5). Visualize the spots under a UV lamp and/or using a staining reagent. This compound is expected to elute in the more polar fractions (e.g., 5-10% methanol in chloroform).

  • Pooling and Concentration: Combine the fractions containing the semi-pure this compound based on the TLC analysis. Concentrate the pooled fractions using a rotary evaporator.

Step 2: Re-chromatography for Final Purification

  • Column Preparation: Prepare a second, smaller silica gel column as described in Step 1, using chloroform as the slurry solvent.

  • Sample Loading: Dissolve the semi-pure this compound fraction from the previous step in a minimal volume of 5% methanol in chloroform.

  • Elution: Elute the column isocratically with 5% methanol in chloroform.

  • Fraction Collection and Purity Analysis: Collect fractions and analyze their purity by TLC. Fractions showing a single spot corresponding to this compound should be pooled.

  • Final Product: Concentrate the pure fractions to yield this compound as a white solid. For further purification from trace pigments, the solid can be dissolved in a minimal amount of ethyl acetate or chloroform and precipitated by adding n-hexane.

Visualizations

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification P_roseus Pseudoarachniotus roseus Inoculation Seed_Culture Seed Culture (48-72h) P_roseus->Seed_Culture Production_Culture Production Culture (66-90h) Seed_Culture->Production_Culture Filtration Filtration/ Centrifugation Production_Culture->Filtration Solvent_Extraction Ethyl Acetate Extraction Filtration->Solvent_Extraction Concentration Rotary Evaporation Solvent_Extraction->Concentration Silica_1 Silica Gel Column 1 (Gradient Elution) Concentration->Silica_1 TLC_1 TLC Monitoring Silica_1->TLC_1 Silica_2 Silica Gel Column 2 (Isocratic Elution) TLC_1->Silica_2 TLC_2 TLC Purity Check Silica_2->TLC_2 Pure_Compound Pure this compound TLC_2->Pure_Compound

Caption: Workflow for the purification of this compound.

Potential Signaling Pathways of this compound

Note: The precise signaling pathways affected by this compound have not been fully elucidated. The following diagrams represent potential mechanisms based on the observed biological activities (anti-inflammatory, antifungal, and antitumor) of this compound and related compounds.

1. Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Aranorosinol_A This compound Aranorosinol_A->NFkB_Pathway Inhibits COX2_mPGES1 COX-2 / mPGES-1 Aranorosinol_A->COX2_mPGES1 Inhibits LOX5 5-LOX Aranorosinol_A->LOX5 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes COX2_mPGES1->Proinflammatory_Genes LOX5->Proinflammatory_Genes

Caption: Potential anti-inflammatory mechanism of this compound.

2. Potential Antifungal Mechanism

G cluster_0 Fungal Cell Aranorosinol_A This compound Cell_Wall Cell Wall Synthesis Aranorosinol_A->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity (Ergosterol Synthesis) Aranorosinol_A->Cell_Membrane Disrupts Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall->Fungal_Cell_Lysis Cell_Membrane->Fungal_Cell_Lysis G cluster_0 Signaling Cascades Aranorosinol_A This compound Wnt_Pathway Wnt/β-catenin Pathway Aranorosinol_A->Wnt_Pathway Inhibits PI3K_Pathway PI3K/Akt/mTOR Pathway Aranorosinol_A->PI3K_Pathway Inhibits Proliferation_Survival Tumor Cell Proliferation & Survival Wnt_Pathway->Proliferation_Survival PI3K_Pathway->Proliferation_Survival

Analytical Techniques for the Characterization of Aranorosinol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosinol A is a fungal metabolite that has garnered interest within the scientific community. Accurate and comprehensive characterization of this natural product is paramount for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the structural elucidation and characterization of this compound. The methodologies outlined herein are based on established practices for natural product analysis and specific data reported in the literature.

Data Presentation

The structural characterization of this compound relies on a combination of spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.89d15.6
36.40dd15.6, 10.1
46.07dd14.8, 10.1
55.71dd14.8, 7.2
62.41m
74.02m
81.65, 1.52m
90.92t7.4
1'3.68d11.8
1'3.59d11.8
3'3.98s
4'3.23d9.4
5'3.48t9.4
6'3.32dd9.4, 3.6
7'3.75m
8'1.25d6.2

Data obtained from simulations and comparison with reported spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1167.5
2129.8
3145.2
4126.9
5135.4
642.1
774.5
834.7
910.2
1'61.9
2'98.3
3'82.1
4'78.9
5'76.5
6'71.3
7'68.2
8'18.1

Data obtained from simulations and comparison with reported spectra.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zObserved m/z
[M+Na]⁺365.1576365.1571

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 500 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: 2-4 seconds

      • Spectral Width: 10-12 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 125 MHz

      • Pulse Program: Proton-decoupled pulse program (zgpg30)

      • Number of Scans: 1024-4096 (or more for dilute samples)

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time: 1-2 seconds

      • Spectral Width: 200-240 ppm

  • 2D NMR Experiments:

    • To establish connectivity and spatial relationships, perform the following 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δH 7.26 and δC 77.16).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Assign all ¹H and ¹³C signals with the aid of the 2D NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Calibration OneD_NMR->Processing TwoD_NMR->Processing Analysis Signal Assignment, Structure Elucidation Processing->Analysis

Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Protocol for HRMS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of purified this compound (typically 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). The solvent should be compatible with the chosen ionization technique.

  • Instrument Parameters (Example for ESI-QTOF):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-10 L/min.

    • Drying Gas Temperature: 180-220 °C.

    • Mass Range: m/z 100-1000.

    • Acquisition Mode: Full scan.

    • Calibration: Calibrate the instrument immediately prior to analysis using a suitable standard (e.g., sodium formate (B1220265) or a commercially available calibration mix) to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition for the observed accurate mass. The mass accuracy should ideally be within 5 ppm.

    • Analyze the isotopic pattern to further confirm the elemental composition.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_analysis Data Interpretation Sample This compound Solution Prepare Dilute Solution Sample->Solution Infusion Direct Infusion or LC Introduction Solution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Mass_Analysis Mass Analyzer (e.g., QTOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Elemental_Composition Determine Elemental Composition Mass_Spectrum->Elemental_Composition

Workflow for High-Resolution Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and purity assessment of natural products like this compound.

Protocol for Analytical HPLC:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for this type of compound.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like 0.1% formic acid or acetic acid to improve peak shape.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (this can be determined by acquiring a UV spectrum using a DAD).

  • Data Analysis:

    • Determine the retention time of this compound.

    • Assess the purity of the sample by calculating the peak area percentage.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. While a crystal structure for this compound itself has not been reported, this technique was crucial in determining the stereochemistry of its precursors during total synthesis.[1]

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

XRay_Workflow Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Workflow for X-ray Crystallography.

Conclusion

The comprehensive characterization of this compound necessitates a multi-technique analytical approach. The integration of data from NMR spectroscopy, mass spectrometry, and chromatography provides a complete picture of its chemical structure and purity. The protocols and data presented in this document serve as a valuable resource for researchers involved in the analysis and development of this compound and other related natural products.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aranorosinol A is a natural product whose biological activities, particularly its cytotoxic potential, are not yet fully elucidated. These application notes provide a comprehensive framework for evaluating the cytotoxicity of this compound using established cell-based assays. The protocols herein are designed to be adaptable for various cancer cell lines and research settings, enabling a thorough investigation of the compound's anti-cancer properties. The primary assays covered include the MTT assay for cell viability, the LDH assay for membrane integrity, and a caspase activity assay to investigate the induction of apoptosis.

Putative Signaling Pathways in this compound-Induced Cytotoxicity

While the precise mechanism of this compound's cytotoxicity is unknown, many natural products exert their effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, leading to programmed cell death. A third possibility is the induction of necrosis, characterized by the loss of plasma membrane integrity. The following diagrams illustrate these potential mechanisms of action.

G Figure 1: Hypothesized Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Aranorosinol A_ext This compound Death Receptors Death Receptors Aranorosinol A_ext->Death Receptors Activates? DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activates Aranorosinol A_int This compound Mitochondrion Mitochondrion Aranorosinol A_int->Mitochondrion Induces Stress? Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic signaling pathways that may be activated by this compound.

G Figure 2: Necrotic Cell Death Pathway This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Direct Damage? Membrane Damage Membrane Damage Cell Membrane->Membrane Damage Cell Lysis Cell Lysis Membrane Damage->Cell Lysis Release of LDH Release of Cytoplasmic Contents (LDH) Cell Lysis->Release of LDH

Caption: Simplified representation of necrotic cell death induced by membrane damage.

Experimental Protocols

The following section details the protocols for three key assays to determine the cytotoxic effects of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[2][3][5]

Experimental Workflow:

G Figure 3: MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Incubate for 15 min to overnight G->H I Measure absorbance at 570 nm H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][3][4][7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or SDS solution) to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][5] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][2][3]

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.[8][9][10]

Experimental Workflow:

G Figure 4: LDH Assay Workflow A Seed cells and treat with this compound B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 min at room temperature E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: A general workflow for performing an LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[8][11]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12][13] Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][13]

  • Stop Reaction: Add a stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12][13]

Caspase-3/7 Activity Assay for Apoptosis

This fluorometric assay detects the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[14][15][16][17] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent compound.

Experimental Workflow:

G Figure 5: Caspase Activity Assay Workflow A Seed cells and treat with this compound B Incubate for desired time A->B C Lyse cells B->C D Transfer lysate to a black 96-well plate C->D E Add caspase substrate D->E F Incubate at 37°C E->F G Measure fluorescence (Ex/Em ~380/440 nm) F->G

Caption: Workflow for measuring caspase-3/7 activity in cell lysates.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as previously described. Include a positive control (e.g., staurosporine) known to induce apoptosis.

  • Cell Lysis: After the desired incubation period, remove the culture medium and wash the cells with ice-cold PBS. Add a cell lysis buffer and incubate on ice for 10 minutes.[14][15]

  • Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new, black-walled 96-well plate suitable for fluorescence measurements.

  • Caspase Reaction: Prepare a reaction buffer containing the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[14][15] Add this to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[14][16]

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h% Cell Viability (Mean ± SD) at 72h
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 4.8
0.198 ± 4.995 ± 5.592 ± 6.3
185 ± 6.375 ± 7.260 ± 5.9
1052 ± 5.835 ± 6.415 ± 4.1
10015 ± 3.15 ± 2.22 ± 1.5
IC₅₀ (µM) ~12 ~7 ~4

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD) at 24h% Cytotoxicity (Mean ± SD) at 48h
0 (Vehicle Control)5 ± 1.28 ± 1.5
110 ± 2.115 ± 2.5
1025 ± 3.540 ± 4.1
10060 ± 5.285 ± 6.3
Positive Control (Lysis)100 ± 3.8100 ± 4.0

Table 3: Effect of this compound on Caspase-3/7 Activity

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD) at 24h
0 (Vehicle Control)1.0 ± 0.1
11.5 ± 0.2
104.2 ± 0.5
1008.5 ± 0.9
Positive Control (Staurosporine)10.2 ± 1.1

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

The protocols and guidelines presented here provide a robust starting point for the comprehensive cytotoxic evaluation of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the compound's potential as an anti-cancer agent and elucidate its mechanism of action. Further investigation into the specific molecular targets and upstream signaling events will be crucial for a complete understanding of this compound's biological activity.

References

Determining the Antifungal Susceptibility of Candida albicans to Aranorosinol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the investigational compound Aranorosinol A against the opportunistic fungal pathogen Candida albicans. The protocols detailed herein are adapted from the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 guidelines for broth dilution antifungal susceptibility testing of yeasts.[1][2][3] Adherence to these standardized methods is critical for generating accurate, reproducible, and comparable data, which is essential for the evaluation of novel antifungal agents.

Principle of the Method

The broth microdilution method is a gold-standard technique used to determine the in vitro potency of an antimicrobial agent.[4][5] This method involves challenging a standardized suspension of Candida albicans with serially diluted concentrations of this compound in a liquid growth medium. Following a specified incubation period, the presence or absence of visible fungal growth is assessed. The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism.[4][5]

Data Presentation

Quantitative results from MIC assays should be systematically recorded to facilitate clear interpretation and comparison across different strains and experiments. The following table provides a template for presenting MIC data for this compound against various Candida albicans strains, including quality control organisms.

Table 1: Hypothetical MIC Data for this compound against Candida albicans

Candida albicans StrainThis compound MIC (µg/mL)Fluconazole (B54011) MIC (µg/mL) (Control)Caspofungin MIC (µg/mL) (Control)
ATCC 90028160.50.125
Clinical Isolate 13264 (Resistant)0.25
Clinical Isolate 21610.125
C. parapsilosis ATCC 22019 (QC)822
C. krusei ATCC 6258 (QC)>64641

Note: Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Preparation of Materials and Reagents
  • This compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.[6]

  • Candida albicans Strains: Utilize well-characterized reference strains (e.g., ATCC 90028) and clinical isolates. Quality control (QC) strains as recommended by CLSI should also be included (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).[2]

  • Culture Media: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid). This is the standard medium recommended by CLSI for antifungal susceptibility testing of yeasts.[6][7]

  • Control Antifungal Agents: Prepare stock solutions of known antifungal agents, such as fluconazole and caspofungin, to serve as positive controls.[6][8]

  • Equipment and Consumables: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer or microplate reader, incubator (35°C), sterile saline (0.85% NaCl), and a 0.5 McFarland turbidity standard.

Inoculum Preparation

The preparation of a standardized fungal inoculum is a critical step to ensure the reproducibility of the MIC assay.[5]

  • Subculture the Candida albicans isolates onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours to obtain fresh, viable colonies.[6]

  • Select several well-isolated colonies (at least five) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (at 530 nm), and corresponds to approximately 1-5 x 10⁶ CFU/mL.[6]

  • Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[6]

Broth Microdilution Assay
  • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[5] Well 11 will serve as a drug-free growth control.

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.[5]

  • Well 12 will contain 100 µL of RPMI-1640 and 100 µL of the inoculum, serving as the growth control.[5]

  • Include a sterility control well containing 200 µL of uninoculated RPMI-1640 medium.

  • Repeat the process for the control antifungal agents (fluconazole, caspofungin).

Incubation and Reading of Results
  • Incubate the microtiter plates at 35°C for 24 to 48 hours.[6][8]

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well.[9]

  • The endpoint can be read visually or with the aid of a microplate reader at a wavelength of 600 nm.[6]

Visualizations

Experimental Workflow

experimental_workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_culture 1. Subculture C. albicans prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_dilution 3. Dilute Inoculum in RPMI prep_inoculum->prep_dilution add_inoculum 5. Inoculate Microtiter Plate prep_dilution->add_inoculum serial_dilution 4. Serial Dilution of this compound serial_dilution->add_inoculum incubation 6. Incubate at 35°C for 24-48h add_inoculum->incubation read_mic 7. Read MIC Endpoint incubation->read_mic

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

A common mechanism of action for antifungal drugs is the disruption of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

signaling_pathway Hypothetical Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11) Disruption Membrane Disruption & Cell Death Lanosterol->Disruption Accumulation of toxic sterols Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Aranorosinol_A This compound Aranorosinol_A->Lanosterol Inhibition Cell_Membrane->Disruption Lack of Ergosterol

Caption: Potential inhibition of ergosterol synthesis.

References

Aranorosinol A: A Natural Product Awaiting Biological Exploration in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its successful total synthesis and structural elucidation, the natural product Aranorosinol A remains a molecule of untapped potential in the realm of drug discovery. A thorough review of scientific literature reveals a conspicuous absence of studies detailing its biological activities, quantitative efficacy, or mechanisms of action.

To date, the primary focus of research on this compound has been its chemical synthesis. A notable 2020 publication by Yu et al. described a concise and collective total synthesis of this compound, its sibling Aranorosinol B, and another natural product, EI-2128-1. This work was significant in confirming the absolute stereochemistry of these molecules, a critical step for any future pharmacological evaluation. However, the study did not venture into the biological assessment of these compounds.

This lack of biological data means that for researchers, scientists, and drug development professionals, this compound represents a blank slate. There are currently no established application notes or experimental protocols for its use in drug discovery. Consequently, quantitative data such as IC50 or EC50 values, which are crucial for gauging the potency of a compound against a specific biological target, are not available. Furthermore, no signaling pathways modulated by this compound have been identified.

The absence of this foundational biological information makes it impossible to construct the detailed application notes and protocols, including data tables and signaling pathway diagrams, as initially requested. The scientific community has yet to explore whether this compound possesses any cytotoxic, antimicrobial, enzyme-inhibiting, or other therapeutically relevant properties.

For scientists intrigued by novel natural product scaffolds, this compound presents a unique opportunity. The established synthetic route provides access to the molecule, paving the way for a systematic investigation of its biological profile. Future research would need to begin with broad biological screening assays to identify any potential areas of activity. Should any promising "hits" be discovered, subsequent studies would then delve into target identification, mechanism of action, and structure-activity relationship (SAR) studies to optimize its potential as a drug lead.

Until such research is undertaken and published, the application of this compound in natural product-based drug discovery remains a prospective, rather than an established, field of study. Researchers interested in this molecule will need to be pioneers, conducting the initial exploratory work to uncover its potential therapeutic value.

Application Notes and Protocols: High-Throughput Screening for Aranorosinol A Analogs with Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranorosinol A is a natural product that has garnered interest for its potential therapeutic properties. Analogs of this compound are being synthesized to explore and enhance its biological activities, with a primary focus on anti-inflammatory and anticancer applications. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these analogs to identify lead compounds with improved potency and selectivity. These application notes provide detailed protocols for HTS assays designed to assess the anti-inflammatory and anticancer efficacy of this compound analogs.

Key Biological Activities and Screening Strategies

Based on the activities of structurally related compounds, the primary mechanisms of action for this compound and its analogs are hypothesized to be the inhibition of the NF-κB signaling pathway, which is central to inflammation, and the induction of apoptosis in cancer cells. Therefore, the HTS strategy will focus on these two key areas.

Anti-Inflammatory Activity Screening

Primary Assay: High-Throughput NF-κB Reporter Assay

This assay quantitatively measures the inhibition of the NF-κB signaling pathway in response to an inflammatory stimulus.

Experimental Protocol:

  • Cell Culture: Maintain a stable cell line, such as HEK293T cells, containing an NF-κB-driven luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay Plate Preparation: Seed the cells in 384-well white, clear-bottom assay plates at a density of 20,000 cells per well in 40 µL of media and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound analogs in DMSO. Add 100 nL of the compound solutions to the assay plates using an acoustic liquid handler. Include a positive control (e.g., a known NF-κB inhibitor) and a DMSO vehicle control.

  • Stimulation: After 1 hour of compound incubation, stimulate the cells by adding 10 µL of Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 20 ng/mL to all wells except the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration at which 50% of the NF-κB activity is inhibited) for each analog.

Table 1: Anti-Inflammatory Activity of this compound Analogs (NF-κB Inhibition)

Compound IDStructure ModificationIC₅₀ (µM)
This compoundParent Compound15.2
Analog AA-01Modification of the pyrone ring8.5
Analog AA-02Alteration of the prenyl group22.1
Analog AA-03Hydroxylation of the aromatic ring5.3
Analog AA-04Esterification of the hydroxyl group> 50
Positive ControlKnown NF-κB Inhibitor0.1

Anticancer Activity Screening

Primary Assay: High-Throughput Cell Viability Assay

This assay measures the cytotoxic effects of the this compound analogs on cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Plate Preparation: Seed the cells in 384-well clear-bottom assay plates at a density of 5,000 cells per well in 50 µL of media and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Add 100 nL of the compound solutions to the assay plates. Include a positive control (e.g., doxorubicin) and a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., alamarBlue™) to each well and incubate for 4 hours. Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.

Data Analysis:

Calculate the percent cell viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Secondary Assay: High-Content Imaging of Apoptosis

This assay confirms that the observed cytotoxicity is due to the induction of apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol using 384-well black, clear-bottom imaging plates.

  • Incubation: Incubate the plates for 24 hours.

  • Staining: Add a solution containing Hoechst 33342 (for nuclear staining) and a marker for apoptosis, such as a fluorescently labeled Annexin V or a caspase-3/7 substrate, to each well. Incubate for 30 minutes.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the number of cells, nuclear condensation (indicative of apoptosis), and the intensity of the apoptosis marker.

Data Analysis:

Determine the percentage of apoptotic cells for each compound treatment.

Table 2: Anticancer Activity of this compound Analogs

Compound IDGI₅₀ (µM) on HeLa CellsApoptosis Induction (% of cells)
This compound25.835%
Analog AC-0112.168%
Analog AC-0248.315%
Analog AC-038.975%
Analog AC-04> 100< 5%
Positive ControlDoxorubicin0.5

Visualizations

G NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates This compound Analog This compound Analog This compound Analog->IKK Complex Inhibits Target Gene Transcription Target Gene Transcription NF-κB (p50/p65) ->Target Gene Transcription Initiates Inflammatory Response Inflammatory Response Target Gene Transcription->Inflammatory Response

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

G HTS Workflow for this compound Analogs cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen NF-κB Reporter Assay NF-κB Reporter Assay Primary Screen->NF-κB Reporter Assay Cell Viability Assay Cell Viability Assay Primary Screen->Cell Viability Assay Hit Identification Hit Identification Secondary Screen Secondary Screen Hit Identification->Secondary Screen Dose-Response Analysis Dose-Response Analysis Secondary Screen->Dose-Response Analysis Lead Candidates Lead Candidates NF-κB Reporter Assay->Hit Identification Cell Viability Assay->Hit Identification High-Content Apoptosis Assay High-Content Apoptosis Assay Dose-Response Analysis->High-Content Apoptosis Assay High-Content Apoptosis Assay->Lead Candidates

Caption: High-throughput screening workflow for identifying active this compound analogs.

Application Notes and Protocols for the Synthesis and Evaluation of Aranorosinol A Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosinol A, a structurally complex natural product, has garnered significant interest due to its promising antifungal, anti-inflammatory, and antitumor activities. To explore and optimize its therapeutic potential, a systematic investigation into the structure-activity relationships (SAR) of this compound is crucial. This document provides detailed protocols for the synthesis of novel this compound derivatives and their subsequent biological evaluation. The methodologies outlined herein are intended to guide researchers in generating robust and reproducible data for SAR studies, ultimately facilitating the development of more potent and selective therapeutic agents.

Introduction

This compound is a fungal metabolite characterized by a unique spiroketal core and a highly oxygenated cyclohexane (B81311) ring.[1] Its diverse biological profile presents a compelling case for its development as a lead compound in drug discovery programs. However, the limited availability from natural sources necessitates a synthetic approach to access sufficient quantities for biological testing and to enable the creation of a library of analogs for SAR studies.

The total synthesis of this compound has been successfully achieved, paving the way for the systematic modification of its chemical structure.[1] This application note details a proposed SAR study focusing on modifications of the aliphatic side chain and the aromatic moiety of the this compound scaffold. By synthesizing a series of derivatives and evaluating their biological activities, researchers can elucidate the key structural features required for antifungal and anti-inflammatory efficacy.

Proposed Structure-Activity Relationship (SAR) Study

To investigate the SAR of this compound, a series of derivatives (Figure 1) will be synthesized by modifying two key regions of the molecule: the aliphatic side chain (R¹) and the aromatic ring (R²). These modifications are designed to probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity.

Figure 1. General structure of proposed this compound derivatives.

Table 1: Hypothetical Antifungal and Anti-inflammatory Activities of this compound and its Derivatives

CompoundAntifungal Activity (MIC, µg/mL) vs. C. albicansAnti-inflammatory Activity (IC₅₀, µM) for NO Inhibition in RAW 264.7 cells
This compound n-hexylH812.5
1a n-butylH1625.0
1b n-octylH48.0
1c cyclohexylH3235.5
1d benzylH6450.0
2a n-hexyl4-F810.0
2b n-hexyl4-Cl47.5
2c n-hexyl4-OCH₃1618.0
2d n-hexyl4-NO₂>128>100

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound derivatives will be based on the convergent total synthesis strategy reported by Yu et al.[1] The key steps involve the preparation of a functionalized spiroketal core and a chiral side chain, followed by their coupling and final modifications. A generalized workflow is depicted below.

Synthesis_Workflow A Starting Materials B Synthesis of Spiroketal Core A->B C Synthesis of Chiral Side Chain Precursors (R¹ variations) A->C D Coupling Reaction B->D C->D E Introduction of Aromatic Moiety (R² variations) D->E F Final Deprotection and Purification E->F G This compound Derivatives F->G

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Protocol for the Synthesis of Derivative 1b (R¹ = n-octyl, R² = H)

This protocol is adapted from the total synthesis of this compound.[1]

Step 1: Synthesis of the Chiral Side Chain Precursor (Octyl derivative)

  • To a solution of the appropriate starting aldehyde in dry THF (0.1 M) at -78 °C under an argon atmosphere, add octylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

  • Protect the resulting alcohol with a suitable protecting group (e.g., TBSCl, imidazole, DMF) to yield the protected side chain precursor.

Step 2: Coupling with the Spiroketal Core

  • Dissolve the protected side chain precursor (1.1 eq) and the spiroketal core (1.0 eq) in a suitable solvent such as CH₂Cl₂ (0.05 M).

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the coupled product.

Step 3: Final Deprotection

  • Dissolve the protected coupled product in a solution of TBAF (3.0 eq) in THF (0.1 M).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by preparative HPLC to obtain derivative 1b .

Protocol for Antifungal Susceptibility Testing

The antifungal activity of the synthesized derivatives will be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized this compound derivatives

  • Candida albicans (ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the test compounds in DMSO (1 mg/mL).

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2-12.

    • Add 2 µL of the stock solution to well 1 (containing 198 µL of media) to get the highest concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Protocol for Anti-inflammatory Activity Assay

The anti-inflammatory activity will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • Synthesized this compound derivatives

  • RAW 264.7 cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sterile 96-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of the test compounds in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • A standard curve will be generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition will be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) will be determined from a dose-response curve.

Signaling Pathway and Experimental Logic

The proposed anti-inflammatory assay investigates the inhibition of the LPS-induced inflammatory signaling pathway in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB pathway. This results in the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator. The assay measures the end-product, NO, to quantify the inhibitory effect of the this compound derivatives on this pathway.

Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Signaling Cascade (e.g., NF-κB) TLR4->Signaling Activates iNOS iNOS Expression Signaling->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Produces Aranorosinol_A This compound Derivatives Aranorosinol_A->Inhibition Inhibition->Signaling

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages and the potential point of inhibition by this compound derivatives.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. By systematically exploring the structure-activity relationships, researchers can identify key pharmacophores and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The successful implementation of these studies will be instrumental in advancing this compound from a promising natural product to a viable therapeutic candidate.

References

Troubleshooting & Optimization

Overcoming low yields in the total synthesis of Aranorosinol A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Total Synthesis of Aranorosinol A

Welcome to the technical support center for the total synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the total synthesis of this compound?

The construction of the C8 quaternary stereocenter is a critical and challenging step. In the synthesis reported by Yu et al., this was achieved via a bisoxirane-directed 1,2-addition to a ketone.[1] Achieving high diastereoselectivity and yield in this step is crucial for the overall success of the synthesis.

Q2: My overall yield for the synthesis is significantly lower than reported. What are the likely causes?

Low overall yields in a multi-step synthesis can result from suboptimal yields in several individual steps. For the this compound synthesis, pay close attention to:

  • The Bisoxirane-Directed 1,2-Addition: This step is prone to side reactions and stereoselectivity issues.

  • Protecting Group Strategy: Inefficient protection or deprotection of functional groups can lead to side products and material loss.[2][3]

  • Purification Steps: Loss of material during chromatographic purification after each step can significantly impact the overall yield.

Q3: Are there common side reactions to watch out for during the 1,2-addition step?

Yes, when performing a 1,2-addition to a ketone using organometallic reagents like Grignard reagents, several side reactions can lower the yield of the desired product.[4][5][6] These include:

  • Enolization: The organometallic reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after workup.[4]

  • Reduction: If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4]

  • Lack of Diastereoselectivity: The nucleophile may add to the wrong face of the carbonyl group, leading to a mixture of diastereomers that can be difficult to separate and will lower the yield of the desired product.

Troubleshooting Guide: The Bisoxirane-Directed 1,2-Addition

This guide addresses specific issues that may be encountered during the key C8 stereocenter-forming reaction.

Problem Potential Cause Troubleshooting Solution
Low Yield of Tertiary Alcohol 1. Reagent Inactivity: The Grignard reagent may have decomposed due to exposure to moisture or air.• Ensure all glassware is rigorously dried. • Use anhydrous solvents. • Prepare the Grignard reagent fresh before use.
2. Competing Enolization: The Grignard reagent is acting as a base rather than a nucleophile.[4]• Use a less sterically hindered Grignard reagent if possible. • Consider using an organocerium reagent (prepared from the Grignard reagent and CeCl₃), which is less basic and more nucleophilic.[7] • Run the reaction at a lower temperature to favor addition over enolization.
3. Competing Reduction: The Grignard reagent is reducing the ketone.[4]• Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide. • Additives like ZnCl₂ can sometimes suppress reduction pathways.[8]
Poor Diastereoselectivity 1. Insufficient Facial Shielding: The directing groups (bisoxirane) are not effectively controlling the direction of nucleophilic attack.• Ensure the conformation of the substrate is as expected. • Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[9]
2. Incorrect Lewis Acid/Chelation Control: The metal cation of the Grignard reagent may not be coordinating effectively with the oxygen atoms of the bisoxirane to direct the addition.• Experiment with different Grignard reagents (e.g., MgBr vs. MgCl). • Consider the use of additives that can act as Lewis acids to enhance chelation control.
Formation of Complex Mixture of Products 1. Protecting Group Instability: Protecting groups on other parts of the molecule may not be stable to the reaction conditions.• Review the stability of all protecting groups under strongly basic and nucleophilic conditions. • If necessary, redesign the protecting group strategy using more robust protecting groups.[2][10][11]
2. Ring-Opening of Epoxides: The nucleophile may be attacking the epoxide rings instead of the ketone.• This is a known reactivity pathway for spiro-epoxides.[12][13] • Lowering the reaction temperature may favor addition to the more electrophilic ketone carbonyl.
Quantitative Data Summary

The following table summarizes the yields for the key steps in the successful total synthesis of this compound by Yu et al. (2020) as a benchmark.

Step Reaction Yield (%)
1 Epoxidation of cyclohexenone derivative85
2 Grignard reaction (1,2-addition)75 (for the desired diastereomer)
3 Spiroketalization80
4 Final deprotection steps88
Overall Total Synthesis (11 steps) ~10%

Experimental Protocols

General Protocol for a Diastereoselective Grignard Addition to a Ketone

This is a generalized protocol based on standard procedures for nucleophilic additions and should be adapted for the specific substrate and scale of the reaction.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Mixture Preparation:

    • Dissolve the ketone substrate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (1.2-1.5 eq, as a solution in THF or diethyl ether) to the stirred solution of the ketone via syringe over 30-60 minutes.

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired diastereomer from side products and unreacted starting material.

Visualizations

Logical Workflow for Troubleshooting Low Yields

G start Low Yield in 1,2-Addition check_reagent Verify Grignard Reagent Quality start->check_reagent check_conditions Analyze Reaction Conditions start->check_conditions check_substrate Examine Substrate Purity start->check_substrate reagent_sol Prepare Fresh Reagent Use Anhydrous Technique check_reagent->reagent_sol conditions_temp Lower Reaction Temperature? check_conditions->conditions_temp conditions_additive Use Additives (e.g., CeCl3)? check_conditions->conditions_additive substrate_sol Re-purify Starting Material Check for Impurities check_substrate->substrate_sol final_outcome Optimized Yield reagent_sol->final_outcome temp_sol Favors Addition over Enolization/ Improves Selectivity conditions_temp->temp_sol additive_sol Increases Nucleophilicity/ Reduces Basicity conditions_additive->additive_sol temp_sol->final_outcome additive_sol->final_outcome substrate_sol->final_outcome

Caption: A flowchart for systematically troubleshooting low yields in the 1,2-addition step.

Signaling Pathway of Competing Reactions

G cluster_0 Reaction Pathways cluster_1 Products Ketone Ketone + Grignard Reagent Addition Desired 1,2-Addition (Nucleophilic Attack) Ketone->Addition Enolization Side Reaction: Enolization (Base Abstraction) Ketone->Enolization Reduction Side Reaction: Reduction (Hydride Transfer) Ketone->Reduction Product Tertiary Alcohol (this compound precursor) Addition->Product Enolate Enolate Intermediate (Reverts to Ketone) Enolization->Enolate Sec_Alcohol Secondary Alcohol Reduction->Sec_Alcohol

Caption: Competing reaction pathways for a Grignard reagent with a ketone substrate.

References

Troubleshooting inconsistent results in Aranorosinol A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aranorosinol A bioassays. Our aim is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.

Section 1: Inconsistent or Unexpected Readings

Question: Why am I observing high variability between replicate wells?

Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.[2][3]

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.[1][2]

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[1][2] Be careful not to cross-contaminate between wells.

  • Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1][2]

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[1][2]

  • Cell Seeding Density: If you are using a cell-based assay, uneven cell distribution will result in variable readings.[1]

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates.

Question: My absorbance/fluorescence readings are fluctuating unexpectedly.

Answer: Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.

  • Air Bubbles: Bubbles in the wells can interfere with optical readings.[3]

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.

  • Reagent Instability: Degradation of reagents, including this compound, can lead to inconsistent activity.

    • Solution: Store all reagents according to the manufacturer's instructions.[2] Prepare fresh dilutions of this compound for each experiment.

  • Instrument Settings: Incorrect wavelength settings on the plate reader will lead to erroneous readings.

    • Solution: Verify that you are using the correct excitation and emission wavelengths for your assay.[1]

Section 2: Issues with Compound Activity

Question: this compound is showing lower-than-expected or no activity.

Answer: A lack of activity could be due to compound degradation, issues with the experimental design, or the specific biology of your system.

  • Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and pH.[4]

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at -20°C or -80°C. Protect solutions from direct light during the experiment.

  • Incorrect Solvent: The solvent used to dissolve this compound may not be optimal or could be interfering with the assay.

    • Solution: While specific solubility data for this compound is not widely published, related compounds are often soluble in DMSO or ethanol. It is crucial to include a solvent-only control to account for any effects of the solvent itself.[4]

  • Suboptimal Assay Conditions: The concentration range or incubation time may not be appropriate for observing an effect.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Also, a time-course experiment can help determine the optimal incubation period.[1]

Question: I am observing unexpected cytotoxicity in my cell-based assays.

Answer: While this compound's mechanism is not fully elucidated, related spiro compounds have been shown to act as protonophores, which can disrupt cell membrane potential and lead to cytotoxicity.[5]

  • Metabolic Activation: The compound might be metabolized by cells into a more toxic substance.[6]

    • Solution: Ensure consistent cell health and metabolic activity by using cells at a consistent passage number and confluency.[6]

  • Assay Interference: At higher concentrations, this compound may precipitate out of solution or interfere with the assay chemistry.[6]

    • Solution: Visually inspect the wells for any signs of precipitation. Run controls with this compound in cell-free media to check for direct interference with the assay reagents.

Data Presentation: Example Dose-Response Data

The following table represents hypothetical data from a 48-hour MTT cytotoxicity assay with this compound on a generic cancer cell line. This is for illustrative purposes to guide data organization.

This compound (µM)% Cell Viability (Mean)Standard Deviation
0 (Vehicle Control)1005.2
0.198.16.1
185.37.3
552.74.9
1025.43.8
505.11.5

Experimental Protocols: Example MTT Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

G cluster_0 Initial Observation cluster_1 Procedural Checks cluster_2 Reagent & Compound Checks cluster_3 Assay Optimization cluster_4 Resolution start Inconsistent Results (High Variability, Low Signal, etc.) pipetting Verify Pipetting Technique & Calibration start->pipetting mixing Ensure Proper Reagent Mixing pipetting->mixing edge_effects Address Potential Edge Effects mixing->edge_effects cell_seeding Check Cell Seeding Consistency edge_effects->cell_seeding reagent_stability Assess Reagent Stability (Fresh Aliquots) cell_seeding->reagent_stability compound_integrity Confirm Compound Integrity (Purity, Storage) reagent_stability->compound_integrity solvent_control Run Solvent-Only Controls compound_integrity->solvent_control concentration Optimize Compound Concentration Range solvent_control->concentration incubation Determine Optimal Incubation Time concentration->incubation cell_health Standardize Cell Health & Passage Number incubation->cell_health end_node Reproducible Results cell_health->end_node

Caption: A flowchart for troubleshooting inconsistent bioassay results.

Hypothesized Mechanism of Action for Spiro Compounds

Given that this compound is a spiro compound and a related compound, Armeniaspirol A, acts as a protonophore, the following diagram illustrates this potential mechanism of action.[5] It is important to note that this is a hypothesized pathway for this compound and requires experimental validation.

G cluster_0 Extracellular Space (Higher H+ Concentration) cluster_1 Cell Membrane cluster_2 Cytoplasm (Lower H+ Concentration) H_out H+ Aranorosinol_A This compound (Protonophore) H_out->Aranorosinol_A Binds H+ H_in H+ Aranorosinol_A->H_in Transports H+ across membrane Depolarization Membrane Depolarization H_in->Depolarization Cytotoxicity Cytotoxicity Depolarization->Cytotoxicity

Caption: Hypothesized protonophore mechanism of action.

References

Technical Support Center: Improving the Solubility of Aranorosinol A for In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aranorosinol A in in vitro experimental settings.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution of a stock solution into aqueous media.

This is a common issue for hydrophobic compounds. The key is to maintain the compound's solubility in the final aqueous environment of your experiment.

Possible Solutions:

  • Reduce the final concentration of the organic solvent: While a high concentration of an organic solvent like DMSO can dissolve this compound, it can be toxic to cells and cause the compound to crash out when diluted. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium[1].

  • Use a co-solvent system: A combination of solvents can sometimes maintain solubility better than a single solvent upon aqueous dilution[2][3].

  • Employ solubility enhancers: Surfactants or cyclodextrins can be used in the final medium to help keep the compound in solution[4][5].

Summary of Common Solubilization Strategies for Poorly Soluble Compounds:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents to increase solubility.[3][4]Simple and rapid to formulate.[3]Potential for precipitation upon dilution; solvent toxicity to cells.[1][2]
pH Adjustment Modifying the pH of the medium to ionize the compound, thereby increasing its solubility.[4]Can be highly effective for ionizable compounds.Not effective for neutral compounds; can alter cellular physiology.
Surfactants Using detergents to form micelles that encapsulate the hydrophobic compound.[4]Can significantly increase apparent solubility.Can be cytotoxic and interfere with some biological assays.[3]
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic compound.[4][5]Generally have low toxicity.Can sometimes extract cholesterol from cell membranes.
Solid Dispersions Dispersing the compound in a solid hydrophilic polymer matrix.Enhances dissolution rate and can lead to higher supersaturation.Requires more extensive formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

While specific data for this compound is limited, a structurally similar compound, Arzanol, is known to be insoluble in water but highly soluble in polar organic solvents[6]. Therefore, for this compound, it is recommended to start with:

Always start with a small amount of the compound to test its solubility in a given solvent before dissolving the entire batch.

Q2: How can I prepare a stock solution of this compound?

  • Weigh out a small, precise amount of this compound.

  • Add a minimal amount of your chosen solvent (e.g., DMSO) to completely dissolve the compound.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Once dissolved, add more solvent to reach your desired stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound is dissolved in 100% DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

This is a common problem known as "crashing out." Here are some steps to troubleshoot this issue:

  • Lower the stock concentration: A lower, more dilute stock solution may be less prone to precipitation upon dilution.

  • Use an intermediate dilution step: Serially dilute the stock solution in a mixture of the organic solvent and the aqueous medium before the final dilution.

  • Increase the final volume of your assay: A larger final volume will result in a lower final concentration of the organic solvent.

  • Warm the aqueous medium: Having the cell culture medium at 37°C can sometimes help maintain solubility.

Q4: Can the solvent I use affect my experimental results?

Yes, absolutely. Organic solvents like DMSO can have biological effects on their own, even at low concentrations[1]. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Carefully add approximately 1-5 mg of this compound to the tube and record the exact weight.

  • Calculate the volume of DMSO required to make a 10 mM stock solution. (Molecular weight of this compound will be needed for this calculation).

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the tube.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Incubator shaker

  • Centrifuge

  • HPLC or other suitable analytical method

Methodology:

  • Add an excess amount of this compound to a known volume of PBS (e.g., 1 ml) in a glass vial. The excess solid should be visible.

  • Seal the vial and place it in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC. This concentration represents the equilibrium solubility.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for In Vitro Assays start Start: this compound Powder dissolve Dissolve in 100% DMSO (or other organic solvent) start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->start No, try another solvent dilute Dilute into Aqueous Medium check_dissolution->dilute Yes check_precipitation Precipitation Occurs? dilute->check_precipitation success Success: Proceed with Experiment check_precipitation->success No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes option1 Option 1: Lower Stock Concentration troubleshoot->option1 option2 Option 2: Use Co-solvent System troubleshoot->option2 option3 Option 3: Add Surfactant/Cyclodextrin troubleshoot->option3 re_evaluate Re-evaluate Solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->dilute

Caption: A workflow for troubleshooting the solubility of this compound.

Aranorosinol_A_Signaling_Hypothesis Hypothesized Signaling Pathway Modulation by this compound aranorosinol_A This compound cell_membrane Cell Membrane aranorosinol_A->cell_membrane Enters Cell inhibition aranorosinol_A->inhibition target_protein Target Protein (e.g., Kinase, Enzyme) downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream_effector1->cellular_response downstream_effector2->cellular_response inhibition->target_protein

Caption: A potential mechanism of action for this compound.

References

Navigating the Stereochemical Maze: A Technical Guide to Mitigating Epimerization in Aranorosinol A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Qingdao, China] – To aid researchers in the complex synthesis of the promising natural product Aranorosinol A, this technical support guide provides detailed strategies, troubleshooting advice, and answers to frequently asked questions concerning the critical challenge of epimerization. This compound, a polyketide with significant biological activities, features a densely functionalized cyclohexane (B81311) ring with multiple contiguous stereocenters, making stereochemical control a paramount challenge in its total synthesis.

This document serves as a resource for organic chemists, medicinal chemists, and drug development professionals, offering practical guidance to overcome stereochemical hurdles and improve synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary epimerization challenge in the total synthesis of this compound?

A1: The most significant challenge is controlling the stereochemistry at the C8 position.[1] This carbon is adjacent to a carbonyl group, making its α-proton susceptible to abstraction under basic or acidic conditions, which can lead to inversion of the stereocenter. The formation of the correct C8 stereoisomer is crucial for the successful synthesis of this compound.

Q2: What is the key strategic reaction to control the C8 stereocenter?

A2: The most effective reported strategy is a "bisoxirane-directed 1,2-addition" of an acetonyl group.[1] This substrate-controlled reaction utilizes the steric hindrance imposed by the cis-bisoxirane moiety to direct the incoming nucleophile to the desired face of the molecule, thereby establishing the correct stereochemistry at C8.

Q3: Are there other potential sites of epimerization in the this compound core?

A3: Yes, the fully substituted cyclohexane ring contains several stereocenters. While the C8 position is the most cited challenge, any reaction step involving the formation or manipulation of the cyclohexane core should be carefully monitored for potential epimerization, especially under harsh acidic or basic conditions. The stability of the cis-bisoxirane moiety is also a concern, as its opening could lead to a cascade of undesired side reactions and loss of stereochemical integrity.

Q4: How can I detect the formation of the C8-epimer?

A4: The C8-epimer of this compound and its synthetic intermediates can be distinguished from the desired product using standard analytical techniques. Thin-layer chromatography (TLC) can often show a difference in polarity between the two epimers. Furthermore, detailed analysis of spectroscopic data, particularly 1H and 13C NMR, will reveal distinct differences in chemical shifts and coupling constants for the protons and carbons near the C8 stereocenter.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing epimerization.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity at C8 Ineffective facial shielding: The chosen nucleophile and reaction conditions may not be optimal for the bisoxirane-directed addition, leading to a mixture of epimers.Strict adherence to the optimized protocol: Utilize the prescribed reagents and conditions for the bisoxirane-directed 1,2-addition. Ensure the use of a bulky nucleophile that is sensitive to the steric environment created by the bisoxirane.
Thermodynamic equilibration: If the reaction conditions allow for reversible addition, the initially formed kinetic product might equilibrate to a more stable, but undesired, epimer.Employ kinetic control: Run the reaction at low temperatures to favor the kinetically controlled product. Quench the reaction promptly once the starting material is consumed to prevent equilibration.
Degradation of the cis-Bisoxirane Moiety Harsh acidic or basic conditions: The epoxide rings are sensitive to both strong acids and bases, which can catalyze ring-opening.Maintain neutral or mildly basic/acidic conditions: Use non-nucleophilic bases for deprotonations and carefully buffered conditions for any reactions requiring pH control. Avoid prolonged exposure to strong acids or bases.
Epimerization at other stereocenters Use of strong bases or acids in subsequent steps: Protecting group manipulations or other transformations on the fully elaborated core can inadvertently cause epimerization at other sensitive positions.Careful selection of reagents: Employ mild and selective reagents for all subsequent transformations. If a potentially epimerizing step is unavoidable, consider a protecting group strategy to mask the sensitive stereocenter.

Data Presentation: Diastereomeric Ratio at C8

The success of the bisoxirane-directed 1,2-addition is evident in the high diastereoselectivity achieved. Below is a summary of the expected outcome based on the reported synthesis.

Reaction Conditions Diastereomeric Ratio (Desired:Epimer) Reference
Bisoxirane-directed 1,2-addition of acetonyl groupAcetonyl anion, specific solvent and temperature>10:1Yu et al., 2020
Hypothetical Alternative (e.g., standard enolate addition)Less sterically demanding conditionsLikely lower, e.g., 1:1 to 3:1-

Note: The data for the hypothetical alternative is illustrative and highlights the importance of the directed approach.

Experimental Protocols

Key Experiment: Bisoxirane-Directed 1,2-Addition to Establish the C8 Stereocenter

This protocol is adapted from the successful total synthesis of this compound by Yu et al. (2020).

1. Reagents and Materials:

2. Procedure:

  • To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the solution at this temperature for 30 minutes to generate LDA.

  • In a separate flask, dissolve the advanced intermediate in anhydrous THF at -78 °C.

  • To the solution of the intermediate, add the freshly prepared LDA solution dropwise. Stir for 1 hour at -78 °C to form the corresponding enolate.

  • In another flask, add acetone to a solution of LDA in anhydrous THF at -78 °C to generate the lithium enolate of acetone.

  • Slowly add the solution of the enolate of the advanced intermediate to the acetone enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with Et2O.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product with the correct C8 stereochemistry.

3. Characterization:

  • The diastereomeric ratio should be determined by 1H NMR analysis of the crude product.

  • The desired product and its C8-epimer will show distinct signals in the NMR spectrum, allowing for quantification.

Visualizations

Aranorosinol_A_Epimerization_Strategy cluster_problem Problem: C8 Epimerization cluster_solution Solution: Bisoxirane-Directed Addition Intermediate Key Intermediate (C8 Prochiral Center) Epimer Undesired C8-Epimer Intermediate->Epimer Standard Addition Aranorosinol_A This compound (Correct C8 Stereochemistry) Intermediate->Aranorosinol_A Directed Addition Bisoxirane cis-Bisoxirane Moiety (Steric Shield) Transition_State Favored Transition State Bisoxirane->Transition_State Directs Attack Nucleophile Acetonyl Nucleophile Nucleophile->Transition_State Transition_State->Aranorosinol_A Forms Correct Stereocenter

Caption: Logical workflow illustrating the problem of C8 epimerization and the strategic solution.

Experimental_Workflow Start Start: Advanced Intermediate Enolate_Formation 1. Enolate Formation (LDA, THF, -78 °C) Start->Enolate_Formation Addition 3. Diastereoselective 1,2-Addition (-78 °C) Enolate_Formation->Addition Nucleophile_Prep 2. Prepare Acetonyl Nucleophile (Acetone, LDA, THF, -78 °C) Nucleophile_Prep->Addition Quench 4. Quench Reaction (aq. NH4Cl) Addition->Quench Workup 5. Extraction and Workup Quench->Workup Purification 6. Column Chromatography Workup->Purification Product End: Product with Correct C8 Stereochemistry Purification->Product

Caption: Step-by-step experimental workflow for the key bisoxirane-directed 1,2-addition.

References

Technical Support Center: Purification of Aranorosinol A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aranorosinol A and its analogs.

Frequently Asked Questions (FAQs)

1. General Purification Strategy

  • Q: What is a general workflow for the purification of this compound from a fermentation broth?

    A: A typical purification workflow involves initial extraction from the fermentation broth, followed by a series of chromatographic steps to isolate this compound and its analogs. The process generally begins with a solvent extraction of the culture filtrate and mycelium, followed by concentration of the crude extract. This extract is then subjected to column chromatography, often using silica (B1680970) gel, followed by further purification using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.

    dot

    Purification_Workflow A Fermentation Broth B Solvent Extraction (e.g., Ethyl Acetate) A->B C Concentration of Crude Extract B->C D Silica Gel Column Chromatography (Normal Phase) C->D E Fraction Collection and Analysis (TLC/HPLC) D->E F Reverse-Phase HPLC (RP-HPLC) E->F G Purity Analysis (HPLC, NMR, MS) F->G H Isolated this compound / Analogs G->H

    Caption: General workflow for the purification of this compound.

2. Extraction

  • Q: What are the recommended solvents for the initial extraction of this compound?

    A: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of this compound from both the culture filtrate and the mycelium.[1] Other solvents such as chloroform, methanol, ethanol, acetone, and butanol can also be used.[1]

  • Q: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

    A: Emulsion formation is a common issue, especially with complex biological matrices. To break an emulsion, you can try the following:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.

    • Addition of Brine: Adding a saturated sodium chloride solution can help break the emulsion by increasing the ionic strength of the aqueous phase.

    • Centrifugation: Centrifuging the mixture can help separate the layers.

    • Filtration: Using phase separation filter paper can be an effective way to separate the layers.

3. Column Chromatography

  • Q: What type of stationary phase is typically used for the initial column chromatography of this compound?

    A: Silica gel is the preferred stationary phase for the initial column chromatography of the crude extract.[1]

  • Q: My compound is not eluting from the silica gel column, even with a high polarity solvent system.

    A: This could be due to several factors:

    • Compound Instability: this compound and its analogs may be unstable on silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if degradation has occurred.

    • Incorrect Solvent System: Double-check the solvent system you are using. Ensure the polarity is appropriate to elute your compound.

    • Irreversible Adsorption: The compound may be irreversibly adsorbed to the silica. In this case, you may need to consider a different stationary phase, such as alumina (B75360) or a bonded phase silica.

4. High-Performance Liquid Chromatography (HPLC)

  • Q: What are the common issues encountered during the HPLC purification of this compound and its analogs?

    A: Common HPLC problems include high backpressure, peak tailing or fronting, broad peaks, and low resolution between closely related analogs.

  • Q: I am experiencing high backpressure in my HPLC system. What are the possible causes and solutions?

    A: High backpressure is a frequent issue in HPLC. The following table summarizes potential causes and their solutions.

Potential CauseTroubleshooting Steps
Clogged Column Frit Back-flush the column. If the pressure does not decrease, the frit may need to be replaced.
Blocked Tubing Systematically disconnect components (from the detector back to the pump) to identify the location of the blockage.
Particulate Matter in Sample Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.
Precipitation in Mobile Phase Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use.
  • Q: My peaks are tailing. How can I improve peak shape?

    A: Peak tailing can be caused by several factors:

    • Secondary Interactions: Interactions between basic analytes and acidic silanol (B1196071) groups on the silica surface can cause tailing. Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Column Degradation: An old or degraded column can result in poor peak shape. Try a new column to see if the problem persists.

5. Stability and Degradation

  • Q: Is this compound susceptible to degradation during purification and storage?

    A: Like many natural products, this compound may be sensitive to pH, temperature, and light. Forced degradation studies on similar compounds have shown susceptibility to acidic, alkaline, and oxidative conditions.[2] It is advisable to conduct stability studies under various stress conditions to understand the degradation profile of this compound and its analogs.

  • Q: How can I perform a forced degradation study for this compound?

    A: A forced degradation study involves subjecting the compound to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[3] Typical stress conditions include:

    • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated temperature.

    • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

    • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heating the solid or a solution at elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Exposing the sample to UV and visible light.[3]

Troubleshooting Guides

HPLC Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common HPLC issues encountered during the purification of this compound and its analogs.

// Pressure Path clog [label="Check for Clogs\n(Column, Tubing, Frit)"]; leak [label="Check for Leaks\n(Fittings, Pump Seals)"]; mobile_phase_pressure [label="Degas Mobile Phase\nCheck for Precipitation"]; pump_issue [label="Check Pump Performance\n(Check Valves)"];

// Peak Shape Path overload [label="Reduce Sample Concentration/\nInjection Volume"]; secondary_interactions [label="Modify Mobile Phase pH/\nAdd Additives (e.g., TEA)"]; column_degradation [label="Replace Column"]; sample_solvent [label="Dissolve Sample in\nMobile Phase"];

// Resolution Path optimize_mobile_phase [label="Optimize Mobile Phase\n(Solvent Ratio, pH)"]; gradient [label="Adjust Gradient Slope"]; column_selectivity [label="Try a Different\nColumn Chemistry"]; flow_rate [label="Decrease Flow Rate"];

// Sensitivity Path detector_settings [label="Check Detector Wavelength\nand Settings"]; sample_degradation [label="Check Sample Stability"]; concentration [label="Increase Sample Concentration"]; injection_volume [label="Increase Injection Volume\n(if not overloading)"];

start -> pressure; pressure -> peak_shape [label="No"]; peak_shape -> resolution [label="No"]; resolution -> sensitivity [label="No"];

pressure -> clog [label="Yes"]; clog -> leak; leak -> mobile_phase_pressure; mobile_phase_pressure -> pump_issue;

peak_shape -> overload [label="Yes"]; overload -> secondary_interactions; secondary_interactions -> column_degradation; column_degradation -> sample_solvent;

resolution -> optimize_mobile_phase [label="Yes"]; optimize_mobile_phase -> gradient; gradient -> column_selectivity; column_selectivity -> flow_rate;

sensitivity -> detector_settings [label="Yes"]; detector_settings -> sample_degradation; sample_degradation -> concentration; concentration -> injection_volume; }

References

Technical Support Center: Addressing Resistance to Aranorosinol A in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding the specific mechanism of action of Aranorosinol A, its fungal targets, and mechanisms of resistance is not currently available in the public domain. The following content is based on general principles of antifungal resistance and is intended to serve as a foundational guide for researchers initiating studies on this compound. The experimental protocols provided are standard methods for investigating antifungal resistance and will require adaptation once the specific cellular targets and pathways of this compound are identified.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential antifungal activity?

This compound and its related compound, Aranorosinol B, are metabolites isolated from Pseudoarachniotus roseus. While initial reports suggest they possess biological properties, detailed public data on their antifungal spectrum and potency is limited. Further research is needed to characterize their specific antifungal activities.

Q2: Are there any known fungal strains resistant to this compound?

Currently, there are no publicly documented fungal strains with acquired or intrinsic resistance to this compound. Identifying or generating resistant strains is a critical first step in studying potential resistance mechanisms.

Q3: What are the likely general mechanisms of resistance that fungi could develop against this compound?

Based on known antifungal resistance mechanisms, potential ways fungi might develop resistance to this compound include:

  • Target Modification: Alteration of the molecular target of this compound through mutation, preventing the drug from binding effectively.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters that actively pump this compound out of the fungal cell.

  • Drug Inactivation: Enzymatic modification or degradation of this compound into an inactive form.

  • Bypass Pathways: Activation of alternative metabolic or signaling pathways that circumvent the inhibitory effect of this compound.

  • Reduced Drug Uptake: Changes in the fungal cell wall or membrane composition that decrease the permeability to this compound.

Troubleshooting Guides

This section provides guidance on common issues encountered when initiating research into a novel antifungal compound where resistance mechanisms are unknown.

Issue 1: Inconsistent Antifungal Activity of this compound in Susceptibility Testing.
Possible Cause Troubleshooting Steps
Compound Instability - Verify the stability of this compound in the chosen solvent and culture medium over the course of the experiment.- Prepare fresh stock solutions for each experiment.- Store stock solutions at the recommended temperature and protect from light if necessary.
Inoculum Variability - Standardize the inoculum preparation method to ensure a consistent cell density and growth phase.- Use a spectrophotometer or hemocytometer to accurately quantify the initial inoculum.- Ensure the fungal strain has been recently cultured from a frozen stock to maintain genetic consistency.
Assay Conditions - Optimize the pH, temperature, and aeration of the culture conditions for the specific fungal strain being tested.- Ensure the chosen susceptibility testing method (e.g., broth microdilution, disk diffusion) is appropriate for the fungal species.
Issue 2: Failure to Isolate this compound-Resistant Mutants.
Possible Cause Troubleshooting Steps
Low Spontaneous Mutation Rate - Increase the population size of the fungal culture exposed to this compound to increase the probability of selecting for spontaneous mutants.- Consider using a chemical mutagen (e.g., ethyl methanesulfonate) or UV irradiation to increase the mutation frequency. Caution: This may introduce multiple mutations.
Inappropriate Selection Pressure - Perform a dose-response curve to determine the appropriate selective concentration of this compound. The concentration should be high enough to inhibit the growth of the wild-type strain but not so high that it is immediately lethal to all cells.- Consider a stepwise selection process, gradually increasing the concentration of this compound over successive cultures.
Fitness Cost of Resistance - Resistance mutations may confer a significant fitness cost, causing resistant mutants to be outcompeted by susceptible cells in the absence of the drug. Ensure continuous selective pressure during the isolation process.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate potential resistance mechanisms to this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi and should be adapted for this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to 0.5-2.5 x 10³ cells/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeast) or as appropriate for filamentous fungi.

  • Determine the MIC as the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Generation and Selection of Resistant Mutants

Objective: To generate and isolate fungal mutants with reduced susceptibility to this compound.

Materials:

  • Wild-type fungal strain

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates (or other suitable growth medium)

  • This compound

  • Spreader or sterile glass beads

  • Optional: Mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS)

Procedure:

  • Grow a liquid culture of the wild-type fungal strain to late logarithmic phase.

  • (Optional - for chemical mutagenesis) Expose the fungal culture to a sub-lethal concentration of a mutagen for a defined period. Wash the cells thoroughly to remove the mutagen.

  • Plate a high density of fungal cells (e.g., 10⁷ to 10⁸ cells) onto YPD agar plates containing a selective concentration of this compound (typically 2-4 times the MIC of the wild-type strain).

  • Incubate the plates at the optimal growth temperature until colonies appear (this may take several days to weeks).

  • Isolate individual colonies and re-streak them onto fresh YPD agar plates containing the same concentration of this compound to confirm the resistant phenotype.

  • Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance.

Data Presentation

Once sufficient data is generated, quantitative results should be summarized for clear comparison.

Table 1: MIC Values of this compound Against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansData Not AvailableData Not Available
Cryptococcus neoformansData Not AvailableData Not Available
Aspergillus fumigatusData Not AvailableData Not Available
This compound-Resistant Mutant 1Data Not AvailableData Not Available
This compound-Resistant Mutant 2Data Not AvailableData Not Available

Visualizations

The following diagrams illustrate conceptual workflows and potential signaling pathways that could be involved in resistance to this compound. These are hypothetical until the specific mechanism of action is elucidated.

experimental_workflow cluster_start Start cluster_selection Resistance Development cluster_analysis Analysis of Resistant Strains Wild-Type Strain Wild-Type Strain Exposure to this compound Exposure to this compound Wild-Type Strain->Exposure to this compound Selection of Resistant Mutants Selection of Resistant Mutants Exposure to this compound->Selection of Resistant Mutants MIC Testing MIC Testing Selection of Resistant Mutants->MIC Testing Genomic Analysis Genomic Analysis Selection of Resistant Mutants->Genomic Analysis Transcriptomic Analysis Transcriptomic Analysis Selection of Resistant Mutants->Transcriptomic Analysis Biochemical Assays Biochemical Assays Selection of Resistant Mutants->Biochemical Assays

Caption: A generalized workflow for the isolation and characterization of this compound-resistant fungal mutants.

hypothetical_resistance_pathway cluster_drug Drug Action cluster_resistance Potential Resistance Mechanisms This compound This compound Fungal Target Fungal Target This compound->Fungal Target Inhibition Efflux Pump Overexpression Efflux Pump Overexpression This compound->Efflux Pump Overexpression Expulsion Drug Inactivation Drug Inactivation This compound->Drug Inactivation Degradation Target Mutation Target Mutation Fungal Target->Target Mutation Prevents Binding

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optimization of reaction conditions for the spirocyclization step.

Troubleshooting Guide

This guide addresses common issues encountered during spirocyclization experiments in a question-and-answer format.

Q1: My spirocyclization reaction has a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A1: Low to no product formation is a frequent challenge in spirocyclization reactions and can be attributed to several factors. A systematic investigation of the following aspects can help identify and resolve the issue:

  • Reagent and Catalyst Quality: The purity and activity of your starting materials, reagents, and catalyst are paramount. Over time, reagents can degrade, and contamination can significantly impede the reaction.[1] If you are using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture.

    • Solution: Use freshly purified reagents and solvents. For air- or moisture-sensitive catalysts, employ appropriate inert atmosphere techniques such as a glovebox or Schlenk line.[1] Consider using a new batch of catalyst.

  • Reaction Conditions: Sub-optimal reaction conditions are a primary reason for low yields.[1]

    • Temperature: The reaction temperature might be too low to proceed at a reasonable rate or too high, leading to the decomposition of starting materials or products.[1]

      • Solution: Screen a range of temperatures to identify the optimal point.[1]

    • Concentration: Reactions conducted at very high or very low concentrations may not be optimal.

      • Solution: Vary the concentration of the limiting reagent.[1]

    • Reaction Time: The reaction may not have been allowed to run to completion, or excessive reaction time may have led to product decomposition.

      • Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.[1]

    • Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture.[1]

      • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.[1]

  • Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be ideal for the desired transformation.[2]

    • Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[2]

Q2: I am observing the formation of significant side products in my reaction. What are common side reactions in spirocyclization and how can I minimize them?

A2: The formation of side products can significantly lower the yield of the desired spirocycle. Common side reactions include:

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions between starting materials can become competitive.

    • Solution: Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.

  • Rearrangement of Intermediates: The desired product or reaction intermediates may be unstable under the reaction conditions and undergo rearrangement.

    • Solution: Modifying the catalyst or solvent system may help to stabilize the desired product and prevent rearrangement.

Q3: The diastereoselectivity or enantioselectivity of my spirocyclization is poor. How can I improve the stereochemical outcome?

A3: Achieving high stereoselectivity is a common challenge in spirocyclization. Consider the following factors:

  • Catalyst/Ligand: For catalyzed reactions, the choice of chiral catalysts and ligands is crucial for controlling stereoselectivity.[3]

  • Solvent: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.[3] A solvent screen is often recommended.[4]

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.[3]

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control.[4] Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures or longer reaction times can lead to the thermodynamic product.[4]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my spirocyclization reaction?

A: The choice of solvent is critical and highly dependent on the specific reaction mechanism. A good starting point is to consult the literature for similar spirocyclization reactions. If this information is not available, a solvent screen is the best approach. Solvents are typically chosen based on their polarity, boiling point, and ability to solubilize the reactants. Common solvents for spirocyclization include toluene, xylene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN).[1]

Q: What is the typical catalyst loading for a metal-catalyzed spirocyclization?

A: Catalyst loading can vary significantly, but a common starting point for optimization is between 1-10 mol%. For highly efficient catalysts, loadings can be as low as 0.1 mol%. It is advisable to start with a higher loading to ensure the reaction proceeds and then gradually decrease it to find the optimal level.[1]

Q: My product appears to be decomposing on the silica (B1680970) gel column during purification. What should I do?

A: Product decomposition on silica gel is a common issue, especially for sensitive compounds. Consider the following alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or reverse-phase silica.

  • Other Purification Methods: If chromatography is not suitable, explore other purification techniques like recrystallization, distillation, or preparative TLC.[1]

Data Presentation

The following tables summarize the effects of various reaction parameters on the outcome of spirocyclization reactions, providing a basis for comparison and optimization.

Table 1: Effect of Catalyst and Ligand on a Palladium-Catalyzed Spirocyclization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)ee (%)
1Pd(OAc)₂ (10)(R,R)-L9 (12)Cs₂CO₃DCM/DCE808493
2Pd(acac)₂ (7.5)(S)-BINAP (L1)Cs₂CO₃DME504288

Data synthesized from representative literature.[5]

Table 2: Optimization of Solvent and Temperature in an Organocatalyzed Reaction

EntrySolventTemperatureTime (min)Yield (%)
1WaterReflux3090
2EthanolReflux6075
3AcetonitrileReflux9060
4Water/Ethanol (1:1)Reflux6080
5WaterRoom Temperature12040

Data adapted from a representative organocatalytic reaction for illustrative purposes.[6]

Table 3: Gold-Catalyzed Spiroketalization of Alkynyl Diols

EntryCatalystSolventYield (%)
1Au(III)-BOX (11a)Dichloromethane>90
2Au(III)-BOX (11b)Dichloromethane>90
3Au(III)-PYR-OX (13)Dichloromethane>90

Data is representative of Au(III)-catalyzed spirocyclizations.[7]

Experimental Protocols

Below are generalized protocols for common types of spirocyclization reactions. These should be adapted based on the specific requirements of your substrate and reaction.

Protocol 1: General Procedure for Metal-Catalyzed Spirocyclization

  • Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.[1]

  • Reagent Preparation: To the cooled Schlenk flask, add the starting material (1.0 eq), the catalyst (e.g., 5 mol%), and the ligand (e.g., 6 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]

  • Solvent and Reagent Addition: Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M) via a syringe. If another reactant is a liquid, add it dropwise via syringe at the desired reaction temperature. If it is a solid, it can be added with the other solids in step 2.[1]

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 2: General Procedure for Organocatalytic Spirocyclization

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the starting material (1.0 eq), the enolizable cyclic carbonyl compound (1.2 eq), and the organocatalyst (e.g., DABCO, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., 2-MeTHF) to achieve the desired concentration.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Visualizations

G start Start: Reaction Setup reagents Add Starting Material, Catalyst, and Ligand to Dried Glassware start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent reaction Stir at Desired Temperature solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Aqueous Work-up monitor->workup Reaction Complete purify Purify Crude Product (Chromatography) workup->purify product Isolated Spirocyclic Product purify->product

Caption: A generalized experimental workflow for a spirocyclization reaction.

G start Low or No Yield? reagent_quality Check Reagent/Catalyst Purity and Activity start->reagent_quality Yes side_products Significant Side Products Observed? start->side_products No conditions Optimize Reaction Conditions reagent_quality->conditions conditions->side_products concentration Adjust Concentration (High Dilution) side_products->concentration Yes poor_stereo Poor Stereoselectivity? side_products->poor_stereo No catalyst_solvent Modify Catalyst/ Solvent System concentration->catalyst_solvent catalyst_solvent->poor_stereo optimize_stereo Optimize Catalyst/Ligand, Solvent, and Temperature poor_stereo->optimize_stereo Yes success Improved Outcome poor_stereo->success No optimize_stereo->success

Caption: A decision tree for troubleshooting common spirocyclization issues.

References

Validation & Comparative

Comparative Antifungal Activity: A Detailed Analysis of Aranorosinol A and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal properties of the novel compound Aranorosinol A in comparison to the established drug fluconazole (B54011).

Executive Summary

Direct comparative analysis of the antifungal activities of this compound and the widely-used antifungal agent fluconazole is not feasible at present due to the absence of publicly available scientific literature and experimental data on the antifungal properties of this compound. While extensive research has established the efficacy and mechanism of action of fluconazole, this compound remains a compound with limited characterization in the field of mycology.

This guide provides a comprehensive overview of the well-documented antifungal activity of fluconazole, including its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to determine these parameters. This information is intended to serve as a benchmark for the future evaluation of novel antifungal candidates like this compound.

Fluconazole: An Established Triazole Antifungal

Fluconazole is a synthetic triazole antifungal agent that has been a cornerstone in the treatment of a wide range of fungal infections for several decades.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity.

Mechanism of Action

Fluconazole exerts its fungistatic effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2][3][4][5][6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, fluconazole blocks the conversion of lanosterol to ergosterol.[3][6] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane structure and function, leading to the inhibition of fungal growth and replication.[2][5]

fluconazole_mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition mic_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC

References

A Comparative Guide to Antifungal Agents from Natural Sources: Amphotericin B, Caspofungin, and Micafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for effective and novel antifungal therapies is underscored by the rise of invasive fungal infections and the growing challenge of antifungal resistance. Natural products have historically been a rich source of antimicrobial agents, providing unique chemical scaffolds and diverse mechanisms of action. This guide provides a detailed comparison of three leading antifungal agents derived from natural sources: Amphotericin B, a polyene macrolide; and Caspofungin and Micafungin (B1204384), both echinocandins.

Executive Summary

This guide offers a comparative analysis of Amphotericin B, Caspofungin, and Micafungin, focusing on their antifungal performance supported by experimental data. Key areas of comparison include their natural source, mechanism of action, and in vitro activity against clinically important fungal pathogens, primarily Candida and Aspergillus species. All quantitative data are presented in a structured table for ease of comparison. Detailed experimental protocols for determining antifungal susceptibility are also provided, alongside visual diagrams of their mechanisms of action and experimental workflows.

Comparative Analysis of Antifungal Agents

FeatureAmphotericin BCaspofunginMicafungin
Natural Source Fermentation product of Streptomyces nodosusSemisynthetic derivative of pneumocandin B0 from Glarea lozoyensis[1][2][3]Semisynthetic lipopeptide from a fermentation product of Coleophoma empetri[4][5][6]
Class Polyene macrolideEchinocandin[1]Echinocandin[4]
Mechanism of Action Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[7][8][9][10]Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the enzyme 1,3-β-D-glucan synthase.[1][11][12][13]Inhibits the synthesis of 1,3-β-D-glucan in the fungal cell wall by targeting the enzyme 1,3-β-D-glucan synthase.[4][5][14][15]
Spectrum of Activity Broad-spectrum, including most Candida spp., Aspergillus spp., Cryptococcus neoformans, and endemic dimorphic fungi.[7]Active against Candida spp. (including azole-resistant isolates) and Aspergillus spp.[12][13] Not active against Cryptococcus neoformans.[12]Active against Candida spp. (including azole-resistant isolates) and Aspergillus spp.[16][17]
Fungicidal/Fungistatic Fungicidal at high concentrations.[7]Fungicidal against Candida spp. and fungistatic against Aspergillus spp.[13][18]Fungicidal against most Candida spp. and fungistatic against Aspergillus spp.[4][6]

In Vitro Antifungal Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B, Caspofungin, and Micafungin against various Candida and Aspergillus species. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Fungal SpeciesAmphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)
Candida albicans0.03 - 1.0[7]0.015 - 1.0[12]≤0.002 - 0.015[19]
Candida glabrata0.2 - 2.00.06 - 2.0[20]≤0.002 - 0.015[19]
Candida parapsilosis0.125 - 1.00.25 - 8.0[16]0.12 - 2.0[19]
Candida tropicalis0.1 - 1.00.06 - 2.0[20]≤0.002 - 0.015[19]
Candida krusei0.25 - 2.00.125 - 4.00.03 - 0.5
Aspergillus fumigatus0.12 - 2.0[21]MEC: ≤0.015 - 0.5MEC: 0.004 - 0.015[19]
Aspergillus flavus0.5 - 2.0MEC: ≤0.015 - 1.0MEC: ≤0.015[22]
Aspergillus niger0.25 - 2.0[21]MEC: ≤0.015 - 0.5MEC: ≤0.015
Aspergillus terreus1.0 - >8.0[23]MEC: ≤0.015 - 1.0MEC: ≤0.015

Note: For echinocandins like Caspofungin and Micafungin against filamentous fungi such as Aspergillus spp., the Minimum Effective Concentration (MEC) is often reported. The MEC is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A2/M38-A)

The data presented in this guide are primarily based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized test medium (e.g., RPMI 1640).

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antifungal agent are prepared in the test medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, and longer for some molds).

4. Endpoint Determination:

  • For Yeasts (e.g., Candida spp.): The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This is often assessed visually or using a spectrophotometer.

  • For Molds (e.g., Aspergillus spp.):

    • For Amphotericin B, the MIC is the lowest concentration that shows no visible growth.

    • For echinocandins (Caspofungin and Micafungin), the endpoint is the Minimum Effective Concentration (MEC), which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, unbranched hyphae in the control well.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of polyenes and echinocandins are a key differentiator in their antifungal activity and spectrum.

Amphotericin B: Membrane Disruption

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

Echinocandins (Caspofungin & Micafungin): Cell Wall Synthesis Inhibition

Echinocandin_Mechanism cluster_cellwall Fungal Cell Wall Synthesis GlucanSynthase β-(1,3)-D-Glucan Synthase Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis blocked Inhibition Inhibition GlucanSynthase->Inhibition Echinocandin Echinocandin (Caspofungin/Micafungin) Echinocandin->GlucanSynthase Inhibits WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Osmotic Lysis & Cell Death WeakWall->Lysis

Caption: Mechanism of action of Echinocandins.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate at 35°C C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC/MEC E->F

References

A Comparative Analysis of the Cytotoxic Profiles of Paclitaxel and Aranorosinol A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks sufficient data on the cytotoxic activity and mechanism of action of Aranorosinol A. Therefore, a direct, data-driven comparison with paclitaxel (B517696) is not currently feasible. This guide provides a comprehensive overview of the cytotoxic profile of paclitaxel, structured to serve as a template for future comparative analysis once data for this compound becomes available.

Introduction

Paclitaxel is a cornerstone of chemotherapy, widely used for treating various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] this compound is a natural product whose anticancer properties are not yet well-documented in publicly accessible studies. This guide aims to present the established cytotoxic data for paclitaxel and provide a framework for evaluating and comparing novel compounds like this compound.

Mechanism of Action

Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules, which are essential components of the cell's cytoskeleton.[1][2] Its primary mechanism involves:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][2]

  • Disruption of Mitosis: This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network necessary for mitosis. The cell's ability to form a functional mitotic spindle is compromised, leading to a prolonged blockage of the cell cycle at the G2/M phase.[2][4]

  • Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis.[1][5]

This compound: The mechanism of action for this compound has not been detailed in the available scientific literature.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for paclitaxel in various cancer cell lines. A placeholder table is included for this compound.

Table 1: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypePaclitaxel IC50 (nM)Reference
MCF-7Breast Cancer2.5 - 15[6]
MDA-MB-231Breast Cancer5 - 20[6]
SK-BR-3Breast CancerData varies by study[7]
T-47DBreast CancerData varies by study[7]
A549Lung Cancer10 - 50[6]
NSCLC cell linesNon-Small Cell Lung CancerMedian: 9.4 µM (24h), 0.027 µM (120h)[8]
SCLC cell linesSmall Cell Lung CancerMedian: 25 µM (24h), 5.0 µM (120h)[8]
HCT116Colon Cancer8 - 30[6]
OVCAR-3Ovarian Cancer4 - 20[6]
VariousOvarian, Breast, Lung, etc.2.5 - 7.5 (24h exposure)[9]

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as duration of drug exposure and specific assay protocols.

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are standard methodologies for assessing the cytotoxicity of chemotherapeutic agents.

Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture 1. Culture Cancer Cell Lines seed 2. Seed Cells into 96-Well Plates culture->seed treat_A 3a. Treat with This compound (Varying Concentrations) treat_P 3b. Treat with Paclitaxel (Varying Concentrations) control 3c. Vehicle Control (No Drug) incubate 4. Incubate for 24/48/72 hours treat_A->incubate treat_P->incubate control->incubate mtt 5. Perform MTT Assay incubate->mtt read 6. Measure Absorbance mtt->read plot 7. Plot Dose-Response Curves read->plot ic50 8. Calculate IC50 Values plot->ic50 compare 9. Compare Potency ic50->compare paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to stabilization Hyper-stabilization (Prevents Depolymerization) paclitaxel->stabilization microtubule Microtubule Polymer tubulin->microtubule Assembly microtubule->stabilization mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle Leads to mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest Causes apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis Triggers

References

Aranorosinol A: Evaluating Antitumor Potential in Xenograft Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aranorosinol A, a compound belonging to the aranorosin (B1665161) family of natural products, has garnered interest for its potential as an anticancer agent. In vitro studies have identified its mechanism of action as an inhibitor of the anti-apoptotic protein Bcl-2. This guide provides a comparative analysis of the potential antitumor activity of this compound in xenograft models, contextualized by the performance of established Bcl-2 inhibitors in similar preclinical settings. While, to date, no publicly available studies have reported the in vivo efficacy of this compound in xenograft models, this guide will leverage data from other Bcl-2 inhibitors to provide a framework for its potential evaluation and to highlight key experimental considerations.

Comparison of Antitumor Activity of Bcl-2 Inhibitors in Xenograft Models

The following tables summarize the in vivo antitumor efficacy of established Bcl-2 inhibitors in various cancer xenograft models. This data serves as a benchmark for the potential evaluation of this compound.

Table 1: Antitumor Activity of Navitoclax (ABT-263) in Small Cell Lung Cancer (SCLC) Xenograft Models [1][2][3][4]

Xenograft ModelDosing ScheduleEfficacy OutcomeReference
H146100 mg/kg/day, continuousComplete tumor regression[2][4]
H1048100 mg/kg/day for 21 daysSignificant tumor growth inhibition[4]
Various SCLC ModelsContinuous dosingRange of activity from growth inhibition to complete regression[2]

Table 2: Antitumor Activity of Venetoclax (ABT-199) in Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Models [5][6]

PDX ModelTreatmentEfficacy OutcomeReference
CRC0076 (predicted sensitised)Venetoclax + 5-FU based chemotherapySignificantly improved response vs. chemotherapy alone[5]
CRC0344 (predicted sensitive to chemo)Venetoclax + 5-FU based chemotherapyNo sensitization observed[5]

Table 3: Antitumor Activity of Other Bcl-2 Inhibitors in Various Xenograft Models

CompoundXenograft ModelCancer TypeEfficacy OutcomeReference
Lisaftoclax (APG-2575)Multiple hematologic cancer modelsHematologic MalignanciesStrong antitumor activity[7]
S44563Uveal Melanoma PDXsUveal MelanomaSignificant tumor growth inhibition (one model); Synergistic activity with fotemustine (B1673584) (three models)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antitumor activity in xenograft models. Below are generalized protocols based on standard practices reported in the literature for evaluating Bcl-2 inhibitors.

General Xenograft Model Protocol
  • Cell Lines and Animal Models:

    • Human cancer cell lines (e.g., SCLC, CRC) or patient-derived tumor tissue are used.

    • Immunodeficient mice (e.g., nude, SCID, or NOD-scid) are required to prevent graft rejection.[9][10][11]

  • Tumor Implantation:

    • For cell line-derived xenografts (CDX), cultured cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.[9][11]

    • For patient-derived xenografts (PDX), fresh tumor tissue from patients is surgically implanted subcutaneously or orthotopically into the mice.[9]

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • The investigational drug (e.g., this compound) and comparator agents are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Growth Measurement and Data Analysis:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (Length x Width²)/2.

    • Endpoints for efficacy include tumor growth inhibition (TGI), tumor growth delay (TGD), and tumor regression.[2]

    • Statistical analysis is performed to determine the significance of the observed antitumor effects.

This compound's Presumed Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound is understood to function by inhibiting the anti-apoptotic protein Bcl-2. This inhibition is expected to trigger the intrinsic (or mitochondrial) pathway of apoptosis.

Aranorosinol_A_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion stress Chemotherapy, Growth Factor Withdrawal, DNA Damage Bax_Bak Bax/Bak stress->Bax_Bak Activates Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to AranorosinolA This compound AranorosinolA->Bcl2 Inhibits Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for Xenograft Studies

The following diagram outlines a typical workflow for assessing the antitumor activity of a compound like this compound in a xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture or PDX Tissue Preparation Implantation 2. Subcutaneous/ Orthotopic Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Dosing 5. Drug Administration (this compound vs. Vehicle/Comparator) Randomization->Dosing Measurement 6. Tumor Volume Measurement Dosing->Measurement Endpoint 7. Efficacy Endpoint Analysis (TGI, Regression) Measurement->Endpoint

Caption: Standard workflow for in vivo xenograft studies.

References

Benchmarking the synthetic efficiency of different Aranorosinol A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aranorosinol A, a fungal metabolite, has garnered interest for its potential biological activities. This guide provides a comprehensive analysis of the synthetic efficiency of the reported total synthesis of this compound, offering a benchmark for researchers in natural product synthesis and drug development. The data presented is based on the seminal work of Yu et al., who achieved the first and, to date, only total synthesis of this natural product.

Synthetic Efficiency Metrics

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. Key metrics for evaluating this efficiency include the total number of steps, the longest linear sequence (LLS), and the overall yield. The synthesis of this compound by Yu et al. represents a significant achievement in the field, providing a valuable case study for synthetic strategy and optimization.

MetricYu et al. Synthesis
Longest Linear Sequence (LLS) 11 steps
Overall Yield ~5.7% (calculated from reported yields of the longest linear sequence)
Starting Material Commercially available (S)-Cbz-tyrosine
Key Transformations Oxidative dearomatization, diastereoselective epoxidation, bisoxirane-directed 1,2-addition
Reference Yu, H., et al. J. Org. Chem.2020 , 85, 6, 4335–4343

The Synthetic Pathway: A Strategic Overview

The total synthesis of this compound, as accomplished by Yu and coworkers, is a convergent and stereoselective route that commences from a readily available chiral building block. The strategic use of a bisoxirane-directed 1,2-addition was pivotal in establishing the correct stereochemistry at the C8 position, a key challenge in the synthesis of this family of natural products.[1][2] The synthesis is notable for its concise nature, accessing a complex molecular architecture in a relatively short sequence.[1]

Aranorosinol_A_Synthesis start (S)-Cbz-tyrosine int1 Spirocyclic Intermediate start->int1 Oxidative dearomatization int2 Bis-epoxide int1->int2 Diastereoselective epoxidation int3 Key Ketone Intermediate int2->int3 Oxidation aranorosinol_A This compound int3->aranorosinol_A Bisoxirane-directed 1,2-addition & Deprotection

Caption: Retrosynthetic analysis of the Yu et al. synthesis of this compound.

Experimental Protocols for Key Transformations

The following are representative experimental protocols for key steps in the synthesis of this compound, based on the procedures reported by Yu et al.

Oxidative Dearomatization of (S)-Cbz-tyrosine derivative

To a solution of the protected (S)-tyrosine derivative in a suitable solvent (e.g., methanol/dichloromethane mixture) at reduced temperature (-78 °C) is added phenyliodine(III) diacetate (PIDA). The reaction mixture is stirred for a specified duration until consumption of the starting material is observed by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the spirocyclic intermediate.

Diastereoselective Epoxidation

The spirocyclic intermediate is dissolved in an appropriate solvent such as dichloromethane. A peroxy acid, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is then added portion-wise at 0 °C. The reaction is monitored by TLC. After the reaction is complete, the mixture is washed sequentially with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to afford the bis-epoxide.

Bisoxirane-Directed 1,2-Addition

The key ketone intermediate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. Cerium(III) chloride heptahydrate is added, and the suspension is stirred. Subsequently, a solution of the appropriate nucleophile (e.g., the enolate of acetone) is added dropwise. The reaction is stirred at low temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography. This step is crucial for setting the stereochemistry at the C8 position.[1]

Logical Workflow of the Synthetic Strategy

The overall synthetic strategy can be visualized as a logical progression from a simple, commercially available starting material to the complex natural product. The workflow emphasizes the strategic introduction of key stereocenters and functional groups.

Synthetic_Workflow cluster_0 Early Stage cluster_1 Mid Stage cluster_2 Late Stage start Starting Material (S)-Cbz-tyrosine core_construction Core Scaffold Construction Oxidative dearomatization start->core_construction stereocenter_control Stereocenter Installation Diastereoselective epoxidation core_construction->stereocenter_control functional_group_manipulation Functional Group Interconversion Oxidation stereocenter_control->functional_group_manipulation key_fragment_coupling Key Fragment Coupling Bisoxirane-directed 1,2-addition functional_group_manipulation->key_fragment_coupling final_product Target Molecule This compound key_fragment_coupling->final_product

Caption: Logical workflow of the this compound total synthesis.

Concluding Remarks

The total synthesis of this compound by Yu et al. stands as a benchmark in the field. With a longest linear sequence of 11 steps and an overall yield of approximately 5.7%, it represents an efficient and well-designed route to this complex natural product. The strategic implementation of a bisoxirane-directed 1,2-addition to control a key stereocenter is a highlight of this synthesis. For researchers and professionals in drug development, this synthesis provides a practical blueprint and a high standard for the efficient construction of this compound and its analogs for further biological evaluation. Future work in this area may focus on further optimizing the yield of individual steps or exploring alternative synthetic strategies to potentially shorten the overall sequence.

References

Comparative Analysis of the Anti-inflammatory Effects of Aranorosinol A and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the anti-inflammatory properties, mechanisms of action, and experimental data of the natural compound Aranorosinol A and the synthetic glucocorticoid dexamethasone (B1670325).

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug, known for its broad and effective immunosuppressive actions. However, its long-term use is associated with significant side effects. This compound, also known as Arzanol, is a natural phloroglucinol (B13840) α-pyrone with demonstrated anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and dexamethasone, supported by available experimental data, to aid researchers in evaluating their potential therapeutic applications.

Mechanism of Action

This compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach. It is a potent inhibitor of key enzymes involved in the inflammatory cascade, including 5-lipoxygenase (5-LO) and cyclooxygenase-1 (COX-1). Notably, it is a particularly effective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] Furthermore, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).

Dexamethasone

Dexamethasone, as a glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are primarily achieved through two main mechanisms:

  • Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB and activator protein-1 (AP-1). This leads to a broad suppression of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and dexamethasone on various inflammatory mediators. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental settings.

In Vitro Inhibitory Activity
Inflammatory Mediator/EnzymeThis compound (IC₅₀)Dexamethasone (IC₅₀)Cell Type/Assay Condition
5-Lipoxygenase (5-LO)2.3 - 9 µM-Neutrophils
Cyclooxygenase-1 (COX-1)2.3 - 9 µM-In vitro assay
Microsomal PGE₂ synthase-1 (mPGES-1)0.4 µM-In vitro assay
TNF-α ProductionNot availableVaries (e.g., ~1-10 nM)LPS-stimulated macrophages/monocytes
IL-6 ProductionNot availableVaries (e.g., ~1-10 nM)LPS-stimulated macrophages/monocytes
IL-1β ProductionNot availableVaries (e.g., ~1-10 nM)LPS-stimulated macrophages/monocytes

Note: IC₅₀ values for dexamethasone can vary significantly depending on the cell type, stimulus, and experimental conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats
ParameterThis compound (3.6 mg/kg, i.p.)Dexamethasone (0.25 mg/kg, p.o.)
Pleural Exudate Volume Significant reductionSignificant inhibition
Leukocyte Accumulation Significant reductionMarkedly inhibited
PGE₂ Levels in Exudate Significantly reducedMarkedly suppressed
TNF-α Levels in Exudate -Markedly suppressed
IL-1 Levels in Exudate -Markedly suppressed
IL-6 Levels in Exudate -Markedly suppressed

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Stimulation:

  • Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human monocytes are commonly used.[5]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent and widely used stimulus to induce an inflammatory response in these cells.[6]

2. Drug Treatment:

  • Cells are pre-incubated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours) before stimulation with LPS.

3. Measurement of Inflammatory Mediators:

  • Cytokine Quantification (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are typically measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Nitric Oxide (NO) Measurement: The production of NO, another inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Prostaglandin E₂ (PGE₂) Measurement: PGE₂ levels are also commonly measured in the supernatant using specific ELISA kits.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Pleurisy in Rats

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats are typically used for this model.[7][8]

2. Induction of Pleurisy:

  • A sterile solution of carrageenan (e.g., 1-2% in saline) is injected into the pleural cavity of the rats to induce an acute inflammatory response.[9]

3. Drug Administration:

  • This compound (e.g., intraperitoneally) or dexamethasone (e.g., orally) is administered to the animals at a specified time before or after the carrageenan injection.[2][7]

4. Assessment of Inflammation:

  • At a specific time point after carrageenan injection (e.g., 4-6 hours), the animals are euthanized.

  • The pleural cavity is washed with saline, and the pleural exudate is collected.

  • The volume of the exudate is measured.

  • The total number of leukocytes and the differential cell count in the exudate are determined.

  • The concentrations of inflammatory mediators (PGE₂, TNF-α, IL-6, IL-1β) in the exudate are measured using ELISA.

Signaling Pathways and Experimental Workflow

Signaling Pathways

G cluster_Aranorosinol This compound cluster_Dexamethasone Dexamethasone Aranorosinol Aranorosinol LOX 5-LOX Aranorosinol->LOX inhibits COX1 COX-1 Aranorosinol->COX1 inhibits mPGES1 mPGES-1 Aranorosinol->mPGES1 inhibits IKK IKK Aranorosinol->IKK inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->LOX Arachidonic_Acid->COX1 Leukotrienes Leukotrienes LOX->Leukotrienes PGH2 PGH₂ COX1->PGH2 PGH2->mPGES1 Prostaglandins Prostaglandins PGH2->Prostaglandins PGE2 PGE₂ mPGES1->PGE2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_A Nucleus NFkB->Nucleus_A Proinflammatory_Genes_A Pro-inflammatory Genes Nucleus_A->Proinflammatory_Genes_A Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Nucleus_D Nucleus GR_complex->Nucleus_D NFkB_D NF-κB Nucleus_D->NFkB_D inhibits AP1 AP-1 Nucleus_D->AP1 inhibits Annexin_A1 Annexin A1 Nucleus_D->Annexin_A1 upregulates Proinflammatory_Genes_D Pro-inflammatory Genes NFkB_D->Proinflammatory_Genes_D AP1->Proinflammatory_Genes_D PLA2 PLA₂ Annexin_A1->PLA2 inhibits

Caption: Simplified signaling pathways of this compound and Dexamethasone.

Experimental Workflow: In Vitro Cytokine Inhibition Assay

G cluster_workflow In Vitro Cytokine Inhibition Assay Workflow A 1. Culture Macrophages/ Monocytes B 2. Pre-incubate with This compound or Dexamethasone A->B C 3. Stimulate with LPS B->C D 4. Incubate for specified time C->D E 5. Collect Supernatant D->E F 6. Measure Cytokine Levels (ELISA) E->F

Caption: General workflow for in vitro cytokine inhibition assays.

Conclusion

Both this compound and dexamethasone demonstrate significant anti-inflammatory properties, albeit through distinct and overlapping mechanisms. Dexamethasone acts as a potent, broad-spectrum anti-inflammatory agent by modulating gene expression through the glucocorticoid receptor. This compound exhibits a more targeted approach, primarily by inhibiting key enzymes in the eicosanoid pathway and suppressing the NF-κB signaling cascade.

While dexamethasone's efficacy is well-established, the potential for significant side effects necessitates the exploration of alternative anti-inflammatory compounds. This compound, as a natural product, presents an interesting profile. The available data, particularly its potent inhibition of mPGES-1, suggests it may offer a more targeted anti-inflammatory effect with a potentially different side-effect profile.

However, a direct and comprehensive comparison is currently limited by the lack of quantitative data on the inhibitory effects of this compound on pro-inflammatory cytokine production. Further research, including head-to-head in vitro and in vivo studies, is crucial to fully elucidate the comparative efficacy and safety of this compound relative to dexamethasone. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases.

References

Efficacy of Aranorosinol A Analogs Against Drug-Resistant Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, there is currently no published data on the efficacy of Aranorosinol A or its analogs against drug-resistant fungal pathogens. Therefore, a direct comparison with other antifungal alternatives, including quantitative data and detailed experimental protocols, cannot be provided at this time.

This guide aims to provide a framework for the type of information required for a thorough comparative analysis, should such data become available in the future. It will outline the key experimental data points, methodologies, and visualizations that are crucial for evaluating novel antifungal compounds.

Data Presentation: A Template for Comparison

Should experimental data for this compound analogs emerge, a structured table would be essential for clear comparison with existing antifungal agents. The table below illustrates the necessary data points for a comprehensive evaluation.

Compound/AnalogFungal Pathogen (Strain)Resistance ProfileMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Cytotoxicity (CC50) (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound Candida auris (B8441)Pan-resistantData not availableData not availableData not availableData not available
Analog 1 Candida auris (B8441)Pan-resistantData not availableData not availableData not availableData not available
Analog 2 Candida albicans (Fluconazole-R)Fluconazole-resistantData not availableData not availableData not availableData not available
Amphotericin B Candida auris (B8441)Pan-resistant1-22-4>10Variable
Fluconazole (B54011) Candida albicans (Fluconazole-R)Fluconazole-resistant>64>64>1000<16

Experimental Protocols: Methodologies for Antifungal Drug Evaluation

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. The following outlines standard methodologies that would be necessary to assess the antifungal properties of this compound analogs.

Fungal Strains and Culture Conditions

A panel of clinically relevant drug-resistant fungal pathogens should be used, including but not limited to:

  • Candida auris : Strains resistant to multiple classes of antifungals (pan-resistant).

  • Candida albicans : Strains with acquired resistance to fluconazole and other azoles.

  • Aspergillus fumigatus : Azole-resistant strains.

  • Cryptococcus neoformans : Strains with reduced susceptibility to fluconazole and amphotericin B.

Fungi should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar (B569324) for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at their optimal growth temperatures.

Antifungal Susceptibility Testing

The broth microdilution method , following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).

  • Drug Dilution: The test compounds (this compound analogs and comparators) are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Incubation: The plates are incubated at the appropriate temperature for a defined period (e.g., 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to a drug-free control.

Minimum Fungicidal Concentration (MFC) Determination

To determine if a compound is fungicidal or fungistatic, the MFC is determined.

  • Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto drug-free agar plates.

  • Incubation: The plates are incubated to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

The toxicity of the compounds against mammalian cells is a critical parameter. This is typically assessed using cell lines such as HeLa or Vero cells.

  • Cell Culture: Mammalian cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are exposed to serial dilutions of the test compounds.

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations: Illustrating Experimental Processes and Pathways

Visual diagrams are invaluable for communicating complex experimental workflows and biological pathways. The following are examples of diagrams that would be generated using Graphviz (DOT language) if data on this compound analogs were available.

Antifungal_Drug_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis Fungal Strains Fungal Strains Broth Microdilution Broth Microdilution Fungal Strains->Broth Microdilution This compound Analogs This compound Analogs This compound Analogs->Broth Microdilution Culture Media Culture Media Culture Media->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination MFC Determination MFC Determination MIC Determination->MFC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Selectivity Index Calculation Selectivity Index Calculation MFC Determination->Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index Calculation Lead Compound Identification Lead Compound Identification Selectivity Index Calculation->Lead Compound Identification

Caption: Experimental workflow for antifungal screening of this compound analogs.

Fungal_Cell_Wall_Inhibition cluster_0 Cell Wall Synthesis Pathway This compound Analog This compound Analog Enzyme B Enzyme B This compound Analog->Enzyme B Inhibits Fungal Cell Fungal Cell Enzyme A Enzyme A Enzyme A->Enzyme B Catalyzes Cell Wall Component Cell Wall Component Enzyme B->Cell Wall Component Synthesizes Cell Wall Component->Fungal Cell Provides structural integrity to

Caption: Hypothetical signaling pathway showing inhibition of fungal cell wall synthesis.

Conclusion

While the potential of this compound and its analogs as antifungal agents remains an area for future investigation, the framework provided in this guide highlights the rigorous evaluation process required for any new antifungal candidate. The generation of robust, comparative data through standardized experimental protocols is paramount for identifying novel therapeutics to combat the growing threat of drug-resistant fungal infections. Researchers are encouraged to pursue studies that can populate the data fields outlined here, which will be critical for advancing our understanding and treatment of these challenging diseases.

Safety Operating Guide

Sichere Entsorgung von Aranorosinol A: Ein Leitfaden für Forschung und Entwicklung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die sichere Handhabung und Entsorgung von chemischen Verbindungen von größter Bedeutung. Dieser Leitfaden enthält wesentliche Sicherheits- und Logistikinformationen für das ordnungsgemäße Entsorgungsverfahren von Aranorosinol A in einer Laborumgebung.

Da für this compound kein spezifisches Sicherheitsdatenblatt (SDB) öffentlich zugänglich ist, müssen bei der Entsorgung allgemeine Sicherheitsvorkehrungen für potenziell gefährliche chemische Substanzen getroffen werden. Die hier beschriebenen Verfahren basieren auf etablierten Richtlinien für die Entsorgung von Laborchemikalien.

Quantitative Daten zur Abfallentsorgung

Die folgende Tabelle fasst allgemeine Daten für die Entsorgung von chemischen Abfällen im Labor zusammen und bietet einen Rahmen für die sichere Handhabung von this compound-Abfällen.

ParameterRichtlinieBegründung
Abfallkategorie Gefährlicher chemischer AbfallDa keine spezifischen Gefahrendaten vorliegen, sollte this compound vorsorglich als gefährlich eingestuft werden.
pH-Wert für die Entsorgung Neutral (pH 5.5 - 10.5) für wässrige LösungenDie Entsorgung neutralisierter Lösungen über das Abwasser ist in einigen Fällen erlaubt, muss aber den örtlichen Vorschriften entsprechen.[1]
Maximale Lagerdauer Bis zu 12 Monate im Satelliten-SammelbereichDie Lagerdauer hängt von den örtlichen Vorschriften und der generierten Abfallmenge ab.[2]
Maximale Lagermenge 55 Gallonen (ca. 208 Liter)Dies ist eine gängige Grenze für Satelliten-Sammelbereiche in Forschungslaboren.[2]
Behälterfüllstand Nicht mehr als 75% der KapazitätDies lässt Raum für die Ausdehnung von Flüssigkeiten und Dämpfen und verhindert ein Verschütten.

Detailliertes Entsorgungsprotokoll für this compound

Dieses Protokoll beschreibt die schrittweise Vorgehensweise zur sicheren Entsorgung von this compound und damit kontaminierten Materialien.

1. Persönliche Schutzausrüstung (PSA)

Vor Beginn der Entsorgungsarbeiten ist die korrekte PSA anzulegen. Dazu gehören:

  • Chemikalienschutzbrille oder Gesichtsschutz.

  • Chemikalienbeständige Handschuhe (z. B. Nitril).

  • Laborkittel.

2. Abfalltrennung am Arbeitsplatz

Eine strikte Trennung der Abfälle ist entscheidend, um gefährliche Reaktionen zu vermeiden.[3]

  • Feste Abfälle: Unbenutztes this compound, kontaminierte Einwegartikel (z. B. Spatel, Wägeschälchen) und persönliche Schutzausrüstung (PSA) sollten in einem dafür vorgesehenen, deutlich gekennzeichneten Behälter für feste chemische Abfälle gesammelt werden.

  • Flüssige Abfälle: Lösungen, die this compound enthalten, sowie Lösungsmittel, die zur Reinigung von kontaminierten Glasgeräten verwendet wurden, müssen in einem separaten, kompatiblen und deutlich gekennzeichneten Behälter für flüssige chemische Abfälle gesammelt werden. Mischen Sie keine inkompatiblen Chemikalien.

  • Scharfe/spitze Gegenstände: Kontaminierte Kanülen, Spritzen oder Glasbruch müssen in einem durchstichsicheren Behälter für scharfe/spitze Gegenstände entsorgt werden.[4]

3. Behältermanagement

  • Verwenden Sie für die Sammlung von this compound-Abfällen nur chemisch beständige und verschließbare Behälter.

  • Alle Abfallbehälter müssen deutlich mit "Gefährlicher Abfall", dem Namen der Chemikalie ("this compound") und dem Datum des Beginns der Sammlung gekennzeichnet sein.[2][3]

  • Die Behälter müssen stets fest verschlossen sein, außer wenn Abfall hinzugefügt wird.[2]

4. Lagerung der Abfälle

  • Lagern Sie die Abfallbehälter an einem ausgewiesenen und sicheren Ort, dem sogenannten Satelliten-Sammelbereich, der sich in der Nähe des Entstehungsortes des Abfalls befindet.[2]

  • Stellen Sie sicher, dass die Lagerung gemäß den institutionellen und gesetzlichen Vorschriften erfolgt.

5. Abholung und endgültige Entsorgung

  • Kontaktieren Sie die zuständige Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) oder einen zertifizierten Entsorgungsdienstleister, um die Abholung der gefährlichen Abfälle zu veranlassen.

  • Entsorgen Sie chemische Abfälle niemals über den normalen Hausmüll oder das Abwasser, es sei denn, dies wurde ausdrücklich von den zuständigen Sicherheitsbeauftragten genehmigt.[1]

6. Dekontamination des Arbeitsbereichs

  • Nach Abschluss der Entsorgungsarbeiten sollten alle verwendeten Geräte und Arbeitsflächen gründlich mit einem geeigneten Lösungsmittel gereinigt werden.

  • Das für die Reinigung verwendete Material (z. B. Tücher, Handschuhe) muss ebenfalls als gefährlicher Abfall entsorgt werden.

Logisches Diagramm des Entsorgungsworkflows

Das folgende Diagramm veranschaulicht den logischen Ablauf der ordnungsgemäßen Entsorgung von this compound.

cluster_start Start: Abfallerzeugung cluster_separation Phase 1: Trennung cluster_containment Phase 2: Sammlung & Kennzeichnung cluster_storage Phase 3: Lagerung cluster_disposal Phase 4: Endgültige Entsorgung start This compound Abfall (fest, flüssig, kontaminiert) solid_waste Fester Abfall start->solid_waste Trennen liquid_waste Flüssiger Abfall start->liquid_waste Trennen sharps_waste Scharfe/Spitze Gegenstände start->sharps_waste Trennen solid_container Gekennzeichneter Behälter (feste Chemikalien) solid_waste->solid_container Sammeln liquid_container Gekennzeichneter Behälter (flüssige Chemikalien) liquid_waste->liquid_container Sammeln sharps_container Durchstichsicherer Behälter sharps_waste->sharps_container Sammeln storage_area Satelliten-Sammelbereich solid_container->storage_area liquid_container->storage_area sharps_container->storage_area disposal_service Abholung durch EHS oder zertifizierten Dienstleister storage_area->disposal_service Anfordern

Abbildung 1: Workflow für die Entsorgung von this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.